2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPYSZOCOIUSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439163 | |
| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-13-7 | |
| Record name | 3,4-Dihydro-2-methyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58960-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. This class of molecules has garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in relevant signaling pathways, making it a valuable resource for researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent or functional material. The key properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |
| Physical State | Liquid at 20°C, Solid with a reported melting point | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 98-100 °C | --INVALID-LINK-- |
| Boiling Point | 165 °C at 16 Torr | --INVALID-LINK-- |
| Density | 1.040 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 4.44 ± 0.40 (Predicted) | --INVALID-LINK-- |
| logP (XlogP3) | 2.1 (Predicted) | --INVALID-LINK-- |
| Solubility | No experimental data available. General benzoxazines can be soluble in organic solvents like dioxane, ethanol, and methanol.[1] | |
| IUPAC Name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | --INVALID-LINK-- |
| SMILES | CC1COC2=CC=CC=C2N1 | --INVALID-LINK-- |
| InChIKey | BSDVKBWLRCKPFB-UHFFFAOYSA-N | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
A high-yield synthetic route for this compound has been reported, involving O-alkylation, reduction, and subsequent ring closure reactions.[2] The starting materials for this synthesis are o-nitrophenol and 1-chloroacetone.[2]
Materials:
-
o-Nitrophenol
-
1-Chloroacetone
-
Platinum on carbon (Pt/C) catalyst
-
Toluene (solvent)
-
Hydrogen gas
Optimal Reaction Conditions: [2]
-
Solvent: Toluene
-
Reaction Temperature: 45-50 °C
-
Stirring Time: 15 hours
-
Reaction Pressure: 2.0 MPa (of hydrogen gas)
Procedure: The synthesis is typically carried out in a high-pressure reactor. o-Nitrophenol and 1-chloroacetone are dissolved in toluene. The Pt/C catalyst is then added to the mixture. The reactor is sealed and purged with hydrogen gas before being pressurized to 2.0 MPa. The reaction mixture is heated to 45-50 °C and stirred vigorously for 15 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved through column chromatography or distillation. This method has been reported to achieve a yield of up to 92.5%.[2] The structures of the intermediates and the final product should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and elemental analysis.[2]
Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies.[5][7]
The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4][9] Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which leads to the promotion of cell survival and proliferation.[4][9]
Inhibitors based on the 3,4-dihydro-2H-benzo[4][10]oxazine scaffold have been shown to target multiple isoforms of PI3K.[3] By blocking the activity of PI3K, these compounds can effectively halt the downstream signaling cascade, leading to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.[10] The potential of this compound to act as a PI3K inhibitor makes it a compound of significant interest for further investigation in cancer drug discovery.
The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Conclusion
This compound presents a compelling scaffold for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a consolidated resource of its known physicochemical properties, a detailed experimental protocol for its synthesis, and a clear rationale for its potential biological activity through the inhibition of the PI3K signaling pathway. While further experimental validation of some of its properties is warranted, the existing data strongly supports its potential as a valuable building block for the design of novel therapeutic agents. Researchers are encouraged to utilize this information to further explore the therapeutic and functional applications of this and related benzoxazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine 95% | CAS: 32329-20-7 | AChemBlock [achemblock.com]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical guide provides a comprehensive overview of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound belonging to the benzoxazine family. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral data, and potential therapeutic applications.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of its core structure and closely related analogs provide valuable insights. Benzoxazines are a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring.
Table 1: Physicochemical Properties of Benzoxazine Derivatives
| Property | Value / Description | Source |
| Molecular Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | - |
| Appearance | Typically a powder or oil | |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, and acetone. | [3] |
Synthesis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various synthetic routes. One common method is a multi-step process starting from commercially available precursors. While a specific detailed protocol for this compound is not explicitly outlined in the searched literature, a general synthetic approach can be inferred from the synthesis of its analogs.
General Experimental Protocol for Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
A common synthetic strategy involves the reaction of an appropriate o-aminophenol derivative with a suitable three-carbon synthon. An alternative efficient method involves a two-step sequence starting from commercially available benzoxazoles. This involves the reduction of the benzoxazole followed by a ring closure reaction.[4]
Step 1: Reduction of a Substituted Benzoxazole A substituted benzoxazole is reduced using a reducing agent like sodium borohydride in the presence of a catalytic amount of acetic acid. This reaction typically yields the corresponding N-alkylated o-aminophenol derivative in high yield.
Step 2: Ring Closure The N-alkylated o-aminophenol derivative is then reacted with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate. This ring closure reaction, often carried out under reflux conditions, leads to the formation of the 3,4-dihydro-2H-1,4-benzoxazine ring system.[4] Purification of the final product is typically achieved through column chromatography and distillation.[4]
Caption: General synthetic workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Spectral Data
The structural characterization of benzoxazine derivatives is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of benzoxazine derivatives exhibit characteristic signals that confirm the presence of the heterocyclic ring system.
Table 2: Characteristic NMR Chemical Shifts for 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Source |
| ¹H | O-CH₂-N | ~4.8-5.7 | [5][6] |
| ¹H | Ar-CH₂-N | ~3.8-5.0 | [5][6] |
| ¹³C | O-CH₂-N | ~67-82 | [7][8] |
| ¹³C | Ar-CH₂-N | ~41-51 | [7][8] |
Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data provided is a general range observed for related benzoxazine structures.
FTIR Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the benzoxazine structure. The characteristic absorption bands of the oxazine ring are key indicators of a successful synthesis.
Table 3: Characteristic FTIR Absorption Bands for Benzoxazine Derivatives
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~1230 | Asymmetric C-O-C stretching | [9][10] |
| ~1030 | Symmetric C-O-C stretching | [9] |
| ~920 | Benzene ring with attached oxazine ring | [5][9] |
Biological Activity and Potential Applications
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have garnered significant interest in drug discovery due to their diverse pharmacological activities. Research has primarily focused on their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Several studies have demonstrated the efficacy of benzoxazine derivatives against various cancer cell lines. For instance, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine has shown effectiveness against breast cancer cells such as MCF-7 and MDA-MB-231.[11] The proposed mechanisms of action for the anticancer effects of benzoxazinone derivatives include the downregulation of c-Myc gene expression, which is crucial for cancer cell proliferation.[7] Some derivatives have also been shown to induce apoptosis in cancer cells.[12]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The anticancer activity of benzoxazine analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]
Caption: Putative anticancer mechanism of benzoxazine derivatives.
Anti-inflammatory Activity
Benzoxazine derivatives have also demonstrated significant anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory pathways, including the cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) pathways.[13] More recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have shown that they can also exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which helps in reducing oxidative stress.[13]
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines (e.g., BV-2 cells).[13][14]
-
Cell Culture and Stimulation: Cells are seeded in 96-well plates and stimulated with LPS to induce an inflammatory response and NO production.
-
Compound Treatment: The cells are co-treated with various concentrations of the benzoxazine derivative.
-
Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: A decrease in nitrite concentration in the presence of the compound indicates inhibition of NO production and suggests anti-inflammatory activity.
References
- 1. parchem.com [parchem.com]
- 2. 58960-13-7|2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buy 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 885268-73-5 [smolecule.com]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide combines reported data for structurally analogous compounds, predicted spectroscopic values, and a plausible synthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological
The Rising Therapeutic Potential of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action for this promising class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Diverse Biological Activities
Derivatives of this compound and related benzoxazine structures have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and neuroprotection. The versatility of the benzoxazine ring system allows for extensive chemical modifications, leading to a broad range of pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzoxazine derivatives against various human cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the targeting of specific cellular pathways.[1][2] For instance, certain derivatives have been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and other cancer cell lines such as A549 (lung), Huh7 (liver), HCT-116 (colon), and SKOV3 (ovary).[1][3] Some compounds achieve their anticancer effect by stabilizing G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of the c-Myc oncogene.[2] Another approach has been the hybridization of the 2H-1,4-benzoxazin-3(4H)-one core with a 1,2,3-triazole moiety, which has yielded compounds with significant inhibitory effects against cancer cells.[1]
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Benzoxazine derivatives have shown considerable promise in this area.[4][5] They have been found to be effective against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[4] The antifungal activity is also noteworthy, with derivatives exhibiting efficacy against various Candida species and Cryptococcus neoformans.[6] Some 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have demonstrated potent activity against plant pathogenic fungi as well.[7][8]
Neuroprotective and Anti-Inflammatory Activities
Intriguingly, certain 2-alkylamino-1,4-benzoxazine derivatives have been identified as potent neuroprotective agents.[9] These compounds have shown the ability to protect neurons from oxidative stress-mediated degeneration.[9][10] The 3,3-diphenyl-substituted-1,4-benzoxazine derivative, in particular, has demonstrated efficacy in an animal model of excitotoxic lesions.[9][11] Furthermore, derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole have been shown to possess significant anti-inflammatory properties by reducing the production of pro-inflammatory mediators in microglial cells, potentially through the activation of the Nrf2-HO-1 signaling pathway.[12][13]
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of various this compound derivatives and related compounds, as reported in the literature.
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 14b | A549 (lung) | IC50 | 7.59 ± 0.31 µM | [1] |
| 14c | A549 (lung) | IC50 | 18.52 ± 0.59 µM | [1] |
| Unnamed Purine Derivative 1 | MCF-7 (breast) | IC50 | 6.18 ± 1.70 µM | [14] |
| Unnamed Purine Derivative 2 | MCF-7 (breast) | IC50 | 8.97 ± 0.83 µM | [14] |
| c5 | Huh-7 (liver) | IC50 | 28.48 µM | [15] |
| c18 | Huh-7 (liver) | IC50 | 19.05 µM | [15] |
Table 2: Antifungal Activity of Benzoxazin-3-one Derivatives
| Compound | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| 5l | Gibberella zeae | EC50 | 20.06 | [8] |
| 5o | Gibberella zeae | EC50 | 23.17 | [8] |
| 5q | Pellicularia sasakii | EC50 | 26.66 | [8] |
| 5r | Phytophthora infestans | EC50 | 15.37 | [8] |
| 5p | Capsicum wilt | EC50 | 26.76 | [8] |
Table 3: Antibacterial Activity of 2H-benzo[b][6][7]oxazin-3(4H)-one Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4e | E. coli | 22 | [16] |
| 4e | S. aureus | 20 | [16] |
| 4e | B. subtilis | 18 | [16] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to assess the biological activities of this compound derivatives.
General Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one Derivatives
A common synthetic route involves a multi-step process.[4] The general workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of antimicrobial 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives.
Protocol:
-
Formation of 2H-benzo[b][6][7]oxazin-3(4H)-one: 2-Aminophenol is reacted with chloroacetic acid to yield the core benzoxazinone structure.[4]
-
Sulfonation: The resulting compound undergoes sulfonation using chlorosulfonic acid.[4]
-
Nucleophilic Substitution: The sulfonated intermediate is then reacted with various aryl amines to produce a library of derivatives.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Standard workflow for determining anticancer activity using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the compounds is often determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC) or by a mycelium growth rate method to determine the EC50.[6][7]
Protocol (Mycelium Growth Rate Method):
-
Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Incorporation of Compounds: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a few days.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Determination: The EC50 value (the concentration that causes 50% inhibition of mycelial growth) is calculated from the dose-response curve.[8]
In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
A common method to screen for antibacterial activity is the agar well diffusion method.
Protocol:
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Well Creation: Wells of a specific diameter are created in the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.[16]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.
c-Myc G-Quadruplex Stabilization in Cancer
Certain benzoxazinone derivatives have been identified as stabilizers of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[2] This stabilization inhibits the transcription of c-Myc, leading to reduced proliferation and migration of cancer cells.[2]
Caption: Proposed mechanism of anticancer activity via c-Myc G-quadruplex stabilization.
Nrf2-HO-1 Pathway Activation in Neuroinflammation
In the context of neuroinflammation, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 signaling pathway.[12][13] This pathway plays a critical role in the cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in microglia.[12][13]
Caption: Activation of the Nrf2-HO-1 pathway leading to anti-inflammatory effects.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a highly versatile platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, underscore the significant potential of this class of compounds. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.
Future efforts should focus on elucidating detailed structure-activity relationships to optimize the potency and selectivity of these derivatives for specific biological targets. Advanced in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, a deeper understanding of the molecular mechanisms of action will be crucial for the rational design of next-generation benzoxazine-based drugs. The continued exploration of this chemical space is likely to yield novel and effective treatments for a range of human diseases.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 885268-73-5 [smolecule.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
The Therapeutic Potential of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: An Unexplored Avenue
A comprehensive review of existing scientific literature reveals a significant gap in the exploration of the specific therapeutic applications of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine. While the broader benzoxazine scaffold is a well-established pharmacophore with a diverse range of biological activities, data on this particular derivative remains scarce. This whitepaper aims to consolidate the available information on related benzoxazine compounds to infer potential therapeutic avenues for this compound and to provide a roadmap for future research.
The benzoxazine core, a heterocyclic system fusing a benzene ring with an oxazine ring, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. However, the specific substitution of a methyl group at the 2-position of the 3,4-dihydro-2H-1,4-benzoxazine ring system has not been a significant focus of published research to date.
The Benzoxazine Scaffold: A Foundation of Diverse Bioactivity
The therapeutic promise of the benzoxazine class of compounds is well-documented. Various derivatives have been synthesized and evaluated for a multitude of biological targets. This broad activity underscores the potential of yet-unexplored derivatives like this compound.
General Synthesis of 3,4-dihydro-2H-1,4-benzoxazines
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core typically involves the reaction of a 2-aminophenol with a suitable dielectrophile. A common method is the N-alkylation of a 2-aminophenol derivative followed by an intramolecular cyclization.
A representative synthetic workflow for the creation of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is depicted below. This generalized pathway can be adapted for the synthesis of the specific 2-methyl derivative.
Figure 1. A generalized synthetic scheme for 3,4-dihydro-2H-1,4-benzoxazines.
Inferred Therapeutic Potential of this compound
Based on the activities of structurally similar compounds, several potential therapeutic applications for this compound can be hypothesized. It is crucial to emphasize that these are projections and require experimental validation.
Potential as a CNS Agent
Derivatives of 1,4-benzoxazine have been investigated for their activity on the central nervous system (CNS). For instance, some analogues have shown affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders. The introduction of a small lipophilic methyl group at the 2-position could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to a favorable CNS activity profile.
Putative Anti-inflammatory and Analgesic Properties
The anti-inflammatory activity of various benzoxazine derivatives is a recurring theme in the literature. The mechanism of action often involves the inhibition of key inflammatory mediators. Future studies could explore the ability of this compound to modulate inflammatory pathways.
The logical workflow for investigating such potential would involve a series of established in vitro and in vivo assays.
Figure 2. A logical workflow for the biological evaluation of the target compound.
Future Directions and a Call for Research
The lack of specific data on this compound presents a clear opportunity for novel research. A systematic investigation into this compound is warranted to unlock its potential therapeutic applications.
Key research areas should include:
-
Efficient and scalable synthesis: Development of a robust synthetic protocol for this compound is the first critical step.
-
Broad biological screening: The compound should be screened against a wide range of biological targets to identify potential areas of activity.
-
Structure-activity relationship (SAR) studies: Should initial screening yield promising results, the synthesis and evaluation of a library of related analogues would be essential to establish SAR.
Conclusion
While this whitepaper cannot provide a detailed technical guide on the therapeutic applications of this compound due to the absence of specific research, it highlights the significant untapped potential of this molecule. The well-established and diverse biological activities of the broader benzoxazine family strongly suggest that this particular derivative is a worthy candidate for future drug discovery and development efforts. The scientific community is encouraged to pursue the synthesis and biological evaluation of this compound to fill the existing knowledge gap and potentially uncover a new class of therapeutic agents.
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic heterocyclic compound 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine belongs to the versatile benzoxazine class of molecules, which have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. While direct and extensive research on the specific mechanism of action of the 2-methyl derivative is limited, this technical guide synthesizes the current understanding of closely related benzoxazine analogs to postulate a plausible mechanistic framework. This document explores potential molecular targets, associated signaling pathways, and relevant experimental data, providing a foundation for future research and drug development endeavors.
Introduction to the Benzoxazine Scaffold
Benzoxazine derivatives are characterized by a bicyclic structure comprising a benzene ring fused to an oxazine ring. This privileged scaffold has been identified in numerous compounds exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The biological activity of these compounds is intricately linked to the nature and position of substituents on the benzoxazine core, highlighting the importance of structure-activity relationship (SAR) studies.
Postulated Mechanism of Action of this compound
Based on the pharmacological profiles of structurally similar 1,4-benzoxazine derivatives, the mechanism of action for this compound is likely multifaceted, potentially involving the modulation of ion channels, enzyme inhibition, and interference with intracellular signaling cascades.
Modulation of Ion Channels
Several 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as modulators of ion channels, specifically ATP-sensitive potassium (KATP) channels and calcium (Ca2+) channels.[1]
-
KATP Channel Opening: Certain analogs act as openers of pancreatic β-cell KATP channels, leading to an inhibition of glucose-induced insulin release.[1] This suggests a potential application in conditions characterized by hyperinsulinemia.
-
Calcium Entry Blockade: A prominent myorelaxant activity observed in some derivatives is attributed to their function as calcium entry blockers in vascular smooth muscle cells.[1] This action could be beneficial in the management of hypertension and other cardiovascular disorders.
The presence of a methyl group at the 2-position in this compound may influence its affinity and efficacy towards these ion channels.
Enzyme Inhibition
Derivatives of the benzoxazinone class have demonstrated inhibitory activity against various enzymes, including serine proteases like α-chymotrypsin and human leukocyte elastase.[2] The inhibitory potential is often dependent on the substitution pattern on the phenyl ring. While this compound lacks the oxo group of benzoxazinones, the core scaffold's ability to interact with enzymatic active sites should not be discounted.
Anticancer and Anti-inflammatory Pathways
The anticancer and anti-inflammatory properties of benzoxazine derivatives suggest their interaction with key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response. For instance, some derivatives exhibit cytotoxic effects against various cancer cell lines.[3] The anti-inflammatory mechanism may involve the modulation of pathways such as the Nrf2-HO-1 signaling pathway, which is crucial in the cellular response to oxidative stress.[4]
Quantitative Data on Related Benzoxazine Derivatives
To provide a comparative perspective, the following table summarizes quantitative data for various benzoxazine derivatives from published studies. It is important to note that these are not direct data for this compound but for structurally related compounds.
| Compound Class | Biological Activity | Assay | IC50 / Ki Value | Reference |
| 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines | Inhibition of Insulin Release | Glucose-induced insulin release in rat islets | Less active than chroman counterparts | [1] |
| 4-Arylureido-substituted benzoxazines | Myorelaxant Activity | Rat aortic rings precontracted with KCl | More pronounced than chroman counterparts | [1] |
| Benzoxazinone Derivatives | α-Chymotrypsin Inhibition | In vitro enzyme assay | IC50: 6.5 - 341.1 µM | [2] |
| 2H-1,4-Benzoxazin-3(4H)-one Derivative (7d) | Acetylcholinesterase Inhibition | In vitro enzyme assay | Ki: 20.2 ± 0.9 µM | [4] |
| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | Anti-inflammatory (TNF-α inhibition) | LPS-induced BV-2 cells | IC50: 7.83 ± 0.95 µM (for compound 27) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature for analogous compounds.
In Vitro α-Chymotrypsin Inhibition Assay
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of α-chymotrypsin from bovine pancreas in Tris-HCl buffer (pH 7.5). Prepare a solution of the substrate, N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA), in the same buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Incubate at 37°C for 15 minutes.
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance at 410 nm at regular intervals using a microplate reader to determine the rate of p-nitroaniline release.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Assessment of Myorelaxant Activity on Rat Aortic Rings
-
Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Contraction: Induce contraction of the aortic rings by adding a high concentration of KCl (e.g., 30 mM or 80 mM) to the organ bath.
-
Application of Test Compound: Once a stable contraction is achieved, add the test compound cumulatively to the organ bath at increasing concentrations.
-
Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by KCl. Calculate the EC50 value for the relaxant effect.
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
The following diagram illustrates a postulated signaling pathway for the anti-inflammatory effects of benzoxazine derivatives, based on the modulation of the Nrf2-HO-1 pathway.
Caption: Postulated anti-inflammatory mechanism via Nrf2-HO-1 pathway.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the biological activity of a novel benzoxazine derivative.
Caption: General workflow for drug discovery with benzoxazines.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, evidence from related compounds suggests a high potential for this molecule to interact with various biological targets, including ion channels and enzymes, and to modulate key signaling pathways. The versatility of the benzoxazine scaffold presents a promising platform for the development of novel therapeutics.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of this compound.
-
Comprehensive In Vitro and In Vivo Studies: Conducting a battery of assays to fully characterize its pharmacological profile, including its effects on a wider range of cell types and animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications at the 2-position and on the aromatic ring to optimize potency and selectivity.
By systematically investigating these areas, the scientific community can unlock the full therapeutic potential of this compound and the broader class of benzoxazine compounds.
References
- 1. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine | 885268-73-5 [smolecule.com]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its structural analogs and derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-angiogenic, and central nervous system (CNS) activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Structure and Derivatives
The core structure of this compound consists of a benzene ring fused to a 1,4-oxazine ring, with a methyl group at the 2-position. Structural modifications at various positions of this scaffold have led to the development of a wide range of derivatives with distinct biological profiles.
Synthesis of this compound Analogs
A variety of synthetic strategies have been developed for the preparation of this compound and its derivatives. A common and efficient method involves a two-step sequence starting from commercially available benzoxazoles[1]. Other approaches include enantioselective synthesis to obtain specific stereoisomers and domino reactions that allow for the rapid construction of the benzoxazine core[2].
A general synthetic workflow for the preparation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, which have shown promising anticancer activity, is outlined below.
References
Preliminary In-Vitro Studies of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in-vitro studies and detailed biological activity data for the specific compound, 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 32329-20-7), are scarce in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the synthesis and reported in-vitro activities of closely related 1,4-benzoxazine derivatives to offer insights into the potential biological profile of the core molecule. The experimental protocols and data presented herein are derived from studies on these derivatives and should be considered in that context.
Introduction to 1,4-Benzoxazine Scaffolds
The 1,4-benzoxazine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects. The versatility of the benzoxazine skeleton allows for structural modifications that can modulate its pharmacological properties, making it an attractive starting point for drug discovery programs. This document focuses on the preliminary understanding of in-vitro studies related to the 3-methyl substituted 3,4-dihydro-2H-1,4-benzoxazine core.
Synthesis of 1,4-Benzoxazine Derivatives
The synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives typically involves multi-step reaction sequences. A general approach is outlined below, based on reported synthetic methodologies for analogous compounds.
Experimental Protocol: General Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
A common synthetic route involves the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon. For instance, a series of 3-methyl-4-phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized through a process of reduction, cyclization, and acylation.[1]
Step 1: Reduction and Cyclization to form 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Intermediate 2)
The initial step often involves the reaction of a substituted 2-aminophenol with a crotonaldehyde equivalent or a related α,β-unsaturated aldehyde, followed by cyclization to form the 1,4-benzoxazine ring. This process can be influenced by the nature of the substituents on the aromatic ring. Yields for the formation of various substituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazine intermediates have been reported to be in the range of 68%-91%.[1]
Step 2: Acylation of the Intermediate
The intermediate 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is then acylated to introduce further diversity. For example, acylation with phenoxyacetyl chloride in benzene at room temperature yields the final target compounds.[1] The reaction progress is typically monitored by thin-layer chromatography (TLC).
The following diagram illustrates a generalized synthetic pathway for 1,4-benzoxazine derivatives.
In-Vitro Biological Activities of Related 1,4-Benzoxazine Derivatives
While specific data for 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine is limited, studies on its derivatives have revealed promising biological activities.
Antiviral Activity
Conjugates of a fluorinated analog, 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine, have been evaluated for their antiviral properties.
Experimental Protocol: In-Vitro Antiviral Assay
The antiviral activity of pyrimidine conjugates of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine was assessed in-vitro against Herpes Simplex Virus type 1 (HSV-1), including an acyclovir-resistant strain, and Influenza A (H1N1) virus.[2] The assays typically involve cell cultures infected with the respective viruses, which are then treated with varying concentrations of the test compounds. The antiviral effect is determined by measuring the reduction in viral replication, often through techniques like plaque reduction assays or by quantifying viral RNA or protein levels. Cytotoxicity of the compounds is also evaluated in parallel on the host cells to determine the therapeutic index.
Quantitative Data:
Studies have shown that conjugates of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine exhibit activity against HSV-1.[4] For instance, certain purine conjugates of this benzoxazine derivative have demonstrated high antiviral activity in vitro against both wild-type and acyclovir-resistant HSV-1 strains.[4]
Table 1: Antiviral Activity of Selected 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine Conjugates
| Compound ID | Virus Strain | Activity Metric (e.g., IC50) | Cytotoxicity (e.g., CC50) | Reference |
| (S)-1 (Purine conjugate) | HSV-1 | High | Moderate | [4] |
| 1b (Purine conjugate, n=5 linker) | HSV-1 | High | Moderate | [4] |
| 1c (Purine conjugate, n=7 linker) | HSV-1 | High | Moderate | [4] |
| 5a-e (Pyrimidine conjugates) | HSV-1, Influenza A (H1N1) | Moderate | Not specified | [2] |
Note: Specific quantitative values (IC50, CC50) were not provided in the abstracts and would require access to the full-text articles.
Cytotoxic Activity
Derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine have also been investigated for their cytotoxic effects against various cancer cell lines.
Experimental Protocol: In-Vitro Cytotoxicity Assay
The cytotoxic activity of these compounds was evaluated in-vitro against a panel of human tumor cell lines.[3] Standard methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (sulforhodamine B) assay are commonly employed. These assays measure cell viability and proliferation after treatment with the test compounds, allowing for the determination of the concentration that inhibits cell growth by 50% (IC50).
Quantitative Data:
N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine have shown significant cytotoxic activity against several cancer cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells.[3]
Table 2: Cytotoxic Activity of Selected 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1d (n=10 linker) | Vero E6 | < 30 | [3] |
| Not specified | 4T1 | High activity | [3] |
| Not specified | COLO201 | High activity | [3] |
| Not specified | SNU-1 | High activity | [3] |
| Not specified | HepG2 | High activity | [3] |
Note: "High activity" indicates that the compounds were reported as potent, but specific IC50 values were not detailed in the available summary.
Herbicide Safener Activity
Derivatives of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine have also been explored for agricultural applications.
Experimental Protocol: Herbicide Safener Bioassay
The bioassay to evaluate the protective effect of 3-methyl-4-phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives against herbicide injury in maize was conducted in-vivo.[1] This typically involves treating maize plants with a herbicide (e.g., 2,4-D butylate) in the presence or absence of the safener compounds. The protective effect is quantified by measuring various growth parameters, such as plant height, fresh weight, and observing any reduction in signs of herbicide-induced damage.
Quantitative Data:
Several synthesized compounds were found to alleviate the injury caused by the herbicide 2,4-D butylate to maize.[1] The recovery rates of the growth index were reported to be almost 50% for some derivatives.[1]
Table 3: Herbicide Safener Activity of 3-Methyl-4-phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound ID | Herbicide | Plant | Protective Effect | Reference |
| 3a-i | 2,4-D butylate | Maize | Moderate to Good | [1] |
| 3h | 2,4-D butylate | Maize | Best activity, better than commercial safener benoxacor | [1] |
Signaling Pathways and Mechanisms of Action (Hypothetical)
The precise signaling pathways modulated by 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine have not been elucidated. However, based on the activities of related benzoxazine derivatives, some potential mechanisms can be hypothesized.
For antiviral activity, particularly against herpesviruses, a potential mechanism of action could involve the inhibition of viral DNA polymerase, a key enzyme in viral replication.[4] This is a common target for anti-herpetic drugs.
The following diagram illustrates a hypothetical workflow for screening the biological activity of novel benzoxazine derivatives.
Conclusion and Future Directions
The available literature suggests that the 3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a valuable core for the development of novel biologically active compounds. While direct in-vitro studies on the parent molecule are lacking, its derivatives have demonstrated promising antiviral, cytotoxic, and herbicide safener activities.
Future research should focus on the systematic in-vitro evaluation of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine itself to establish its intrinsic biological profile. This would involve a broad screening against various cell lines and pathogens, followed by more in-depth mechanistic studies to elucidate its mode of action and identify potential molecular targets and signaling pathways. Such studies are essential to unlock the full therapeutic potential of this heterocyclic compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Analytical Techniques for the Characterization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key analytical techniques for the structural elucidation and characterization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine . Due to the limited availability of specific experimental data for this compound in published literature, this guide combines established analytical methods for analogous benzoxazine derivatives with predicted spectroscopic values. The provided protocols and data should serve as a valuable reference for researchers working with this and structurally related compounds.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of spectroscopic and chromatographic methods to confirm its molecular structure, purity, and physicochemical properties. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Chromatography (GC-MS, LC-MS): To assess purity and for combined structural analysis.
Predicted Spectroscopic and Physicochemical Data
While specific experimental data for this compound is scarce, the following table summarizes the predicted and expected analytical data based on its chemical structure and data from analogous compounds.
| Parameter | Predicted/Expected Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Monoisotopic Mass | 149.084064 Da |
| ¹H NMR | See Table 2 for predicted chemical shifts |
| ¹³C NMR | See Table 3 for predicted chemical shifts |
| Mass Spectrum (EI) | Key fragments expected at m/z 149, 134, 106, 77 |
| IR Spectroscopy | Characteristic peaks for N-H, C-H (aliphatic/aromatic), C-O, C-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound.
Predicted ¹H NMR Data
The expected proton NMR spectrum would exhibit distinct signals for the aromatic, methylene, methine, and methyl protons.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.6 - 6.9 | m | 4H | Aromatic protons (C6-H, C7-H, C8-H, C9-H) |
| ~ 4.2 - 4.4 | m | 1H | O-CH₂ (one proton) |
| ~ 3.9 - 4.1 | m | 1H | O-CH₂ (one proton) |
| ~ 3.5 - 3.7 | m | 1H | N-CH (C2-H) |
| ~ 3.3 (broad s) | s | 1H | N-H |
| ~ 1.2 - 1.4 | d | 3H | C2-CH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will complement the proton NMR data, showing signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic C-O |
| ~ 138 | Aromatic C-N |
| ~ 122 | Aromatic CH |
| ~ 120 | Aromatic CH |
| ~ 116 | Aromatic CH |
| ~ 115 | Aromatic CH |
| ~ 65 | O-CH₂ (C3) |
| ~ 50 | N-CH (C2) |
| ~ 18 | CH₃ |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's fragmentation pattern, which aids in structural confirmation.
Expected Fragmentation Pattern
For the structural isomer, 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine, mass spectrometry data is available and provides a reference.[1] A similar fragmentation pattern would be expected for the 2-methyl isomer.
Table 4: Mass Spectrometry Data for 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Analogous Compound) [1]
| m/z | Relative Intensity | Possible Fragment Assignment |
| 150.0913 | High | [M+H]⁺ (Molecular Ion) |
| 122.0963 | High | Loss of ethylene (C₂H₄) |
| 120.0808 | Medium | Loss of formaldehyde (CH₂O) |
| 107.0729 | High | Further fragmentation |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Predicted IR Absorption Bands
Table 5: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium | N-H stretch |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2980 | Medium | Aliphatic C-H stretch |
| 1500 - 1600 | Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | Aryl-O ether stretch (asym) |
| 1000 - 1100 | Strong | C-N stretch |
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (Solid): Mix a small amount of solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.
Synthesis and Characterization Logical Flow
A plausible synthetic route provides context for the analytical characterization of the final product. The synthesis of this compound can be proposed based on established methods for similar benzoxazines.
References
Application Notes and Protocols: 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold. This versatile heterocyclic system has garnered significant attention in drug discovery due to its presence in a variety of biologically active compounds. The following sections detail its utility in anticancer, anti-inflammatory, and neuroprotective research, complete with experimental protocols and quantitative data to facilitate further investigation.
Anticancer Applications
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated promising anti-proliferative activity against a range of cancer cell lines. The structural framework allows for substitutions that can enhance potency and selectivity.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14f | PC-3 (Prostate) | 7.84 | [1] |
| 14f | NHDF (Normal Dermal Fibroblasts) | 16.2 | [1] |
| 14f | MDA-MB-231 (Breast) | Not specified | [1] |
| 14f | MIA PaCa-2 (Pancreatic) | Not specified | [1] |
| 14f | U-87 MG (Glioblastoma) | Not specified | [1] |
| c5 | Huh-7 (Liver) | 28.48 | |
| c14 | Huh-7 (Liver) | 32.60 | |
| c16 | Huh-7 (Liver) | 31.87 | |
| c18 | Huh-7 (Liver) | 19.05 |
Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives[1]
This protocol outlines a general method for the synthesis of 4-aryl substituted 1,4-benzoxazines, which have shown anticancer activity.
Materials:
-
Substituted 1,4-benzoxazine
-
Substituted bromobenzene
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To an oven-dried flask, add the 1,4-benzoxazine (1.0 eq), substituted bromobenzene (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR, HRMS, and IR spectroscopy.
Experimental Workflow: Synthesis and Evaluation of Anticancer Benzoxazines
Caption: Workflow for the synthesis and anticancer evaluation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.
Anti-inflammatory Applications
The this compound scaffold is a promising backbone for the development of novel anti-inflammatory agents. Certain derivatives have been shown to exert their effects through the modulation of key signaling pathways, such as the Nrf2-HO-1 pathway, and by inhibiting the production of inflammatory mediators like nitric oxide (NO).[2][3]
Signaling Pathway: Nrf2-Keap1 Antioxidant Response
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, such as certain benzoxazine derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent anti-inflammatory effects.
References
Application of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine in Polymer Synthesis: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols relevant to the use of benzoxazine derivatives in polymer synthesis. Extensive research indicates that while the specific monomer 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is not commonly cited in the context of polymer synthesis, the closely related class of 1,3-benzoxazines are extensively studied and utilized for the creation of high-performance thermosetting polymers known as polybenzoxazines. These polymers are formed through a cationic ring-opening polymerization (ROP) mechanism.[1][2][3][4]
Polybenzoxazines offer a range of desirable properties, including high thermal stability, excellent mechanical strength, low water absorption, and near-zero shrinkage upon curing.[3][5] These characteristics make them suitable for a variety of demanding applications in aerospace, electronics, and as coatings and adhesives.[3]
This document will focus on the principles and protocols of polymerizing a representative methyl-substituted 1,3-benzoxazine, 3-methyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazine , as a model system. The methodologies and principles described herein are broadly applicable to the family of 1,3-benzoxazine monomers and provide a foundational understanding for researchers interested in this class of polymers.
Polymerization of Benzoxazine Derivatives
The polymerization of 1,3-benzoxazines proceeds via a cationic ring-opening mechanism, which can be initiated either thermally or through the use of cationic initiators at lower temperatures.[1][6]
Thermal Ring-Opening Polymerization
In the absence of a catalyst, 1,3-benzoxazine monomers typically undergo ring-opening polymerization at elevated temperatures, generally in the range of 180-250°C.[7] The polymerization is believed to be initiated by trace impurities or the autocatalytic effect of the phenolic hydroxyl groups formed during the reaction.
Cationic Ring-Opening Polymerization
The use of cationic initiators can significantly reduce the polymerization temperature.[1][8] Various Lewis acids and other cationic species have been shown to be effective initiators. The initiation step involves the formation of a carbocation, which then propagates by attacking the oxygen or nitrogen atom of another benzoxazine monomer.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and polymerization of a model 1,3-benzoxazine monomer.
Synthesis of a Representative Monomer: 3-methyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazine
This protocol is based on the general Mannich condensation reaction used for synthesizing benzoxazine monomers.[7][9]
Materials:
-
p-Cresol
-
Methylamine (40% in water)
-
Paraformaldehyde
-
Toluene
-
Sodium hydroxide (NaOH) solution (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in toluene.
-
Add an equimolar amount of methylamine solution to the flask.
-
Add a twofold molar excess of paraformaldehyde to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
After cooling to room temperature, wash the organic phase sequentially with 1 M NaOH solution and deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude monomer.
-
Purify the monomer by recrystallization or column chromatography.
Protocol for Cationic Ring-Opening Polymerization
This protocol describes a typical procedure for the cationic polymerization of a benzoxazine monomer using a Lewis acid initiator.[1]
Materials:
-
3-methyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazine monomer
-
Phosphorus pentachloride (PCl₅) as initiator
-
Anhydrous chloroform (CHCl₃) as solvent
-
Methanol
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoxazine monomer in anhydrous chloroform to a desired concentration.
-
Add the PCl₅ initiator to the solution with vigorous stirring. A typical monomer to initiator (M/I) molar ratio is 100:1.[1]
-
Seal the flask and allow the reaction to proceed at room temperature for a specified time (e.g., 1-7 hours).[1]
-
To terminate the polymerization and precipitate the polymer, pour the reaction mixture into a large excess of methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature.
Data Presentation
The following tables summarize typical quantitative data for the polymerization and thermal properties of poly(1,3-benzoxazine)s, which can be expected to be similar for polymers derived from other methyl-substituted 1,3-benzoxazine monomers.
Table 1: Cationic Polymerization of a Bisphenol-A/Aniline-based Benzoxazine (BA-a) with Various Initiators. [1]
| Initiator | Temperature (°C) | Polymer Yield (%) |
| Phosphorus pentachloride | 20 | 56.2 |
| Phosphorus trichloride | 20 | 19.6 |
| Phosphorus oxychloride | 20 | 15.0 |
| Titanium(IV) chloride | 20 | 19.4 |
| Aluminum chloride | 20 | 46.8 |
Table 2: Thermal Properties of a Polybenzoxazine Derived from a Phenol/Aniline-based Monomer (Poly(P-a)). [5]
| Property | Value |
| 5% Weight Loss Temperature (T₅%) | 199 °C |
| 10% Weight Loss Temperature (T₁₀%) | Not Reported |
| Char Yield at 800 °C | 36% |
Diagrams
The following diagrams illustrate the key pathways and workflows involved in the synthesis and polymerization of 1,3-benzoxazines.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Experimental Protocols for the Synthesis and Derivatization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Introduction The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic structure found in numerous biologically active molecules.[1][2][3] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties, making them significant targets in medicinal chemistry and drug discovery.[1][2] This document provides detailed experimental protocols for the synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate, along with methods for its characterization and further functionalization.
I. Synthesis of this compound
A highly efficient and common method for synthesizing 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step sequence starting from commercially available benzoxazoles.[4] This approach avoids the challenges associated with the direct N-alkylation of o-aminophenols.[4] The process involves the reduction of the benzoxazole to an N-alkylated o-aminophenol, followed by a ring-closure reaction.
Protocol 1: Two-Step Synthesis from 2-Methylbenzoxazole
This protocol is adapted from a demonstrated synthesis of related 3,4-dihydro-2H-1,4-benzoxazine derivatives.[4]
Step 1: Reduction of 2-Methylbenzoxazole to N-ethyl-2-aminophenol
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzoxazole in tetrahydrofuran (THF).
-
Reduction: Slowly add a solution of sodium borohydride in THF. Following this, carefully add glacial acetic acid to the mixture. The reaction is typically stirred for 18-24 hours at room temperature.[4]
-
Work-up: Monitor the reaction to completion using thin-layer chromatography (TLC). Once complete, remove the THF under reduced pressure.
-
Extraction: Add a saturated aqueous solution of ammonium chloride to the residue. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed in vacuo to yield N-ethyl-2-aminophenol, which can often be used in the next step without further purification.[4]
Step 2: Ring Closure to form this compound
-
Reaction Setup: To a solution of the N-ethyl-2-aminophenol from Step 1 in acetone, add 1,2-dibromoethane.
-
Cyclization: Add an aqueous solution of potassium carbonate (K₂CO₃) to the mixture.[5] The resulting solution is heated to reflux for approximately 72 hours.[4]
-
Work-up: After cooling, remove the acetone under reduced pressure. The remaining residue is poured into water.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate. The combined organic layers are then washed with brine and dried over anhydrous MgSO₄.
-
Purification: After removing the solvent, the crude product is purified. This can be achieved through silica gel chromatography followed by distillation to yield the pure this compound.[4]
Experimental Synthesis Workflow
References
Application Notes and Protocols for the High-Yield Synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a valuable heterocyclic scaffold found in a variety of biologically active compounds and is a key intermediate in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for a high-yield synthesis of this compound, achieving a reported yield of up to 92.5%. The synthetic strategy involves a two-step process commencing with the O-alkylation of 2-nitrophenol with 1-chloroacetone, followed by a one-pot reductive cyclization of the resulting intermediate.
Synthetic Pathway Overview
The synthesis proceeds through two key stages:
-
O-Alkylation: Reaction of 2-nitrophenol with 1-chloroacetone to form 1-(2-nitrophenoxy)propan-2-one.
-
Reductive Cyclization: A one-pot catalytic hydrogenation of the nitro group of 1-(2-nitrophenoxy)propan-2-one and subsequent intramolecular cyclization to yield the final product, this compound.
Caption: Overall synthetic scheme for this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Pressure | Yield |
| 1. O-Alkylation | 2-Nitrophenol, 1-Chloroacetone | K₂CO₃ | Acetone | Reflux | 24 h | Ambient | High |
| 2. Reductive Cyclization | 1-(2-Nitrophenoxy)propan-2-one | Pt/C (5 mol%) | Toluene | 45-50 °C | 15 h | 2.0 MPa | 92.5% |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Shifts |
| ¹H NMR | δ (ppm): 6.7-6.9 (m, 4H, Ar-H), 4.2-4.4 (m, 1H, -CH-), 3.4 (br s, 1H, -NH-), 3.2-3.3 (dd, 1H, -OCH₂-), 2.9-3.0 (dd, 1H, -OCH₂-), 1.3 (d, 3H, -CH₃). (Predicted values based on similar structures). |
| ¹³C NMR | δ (ppm): 144 (Ar-C-O), 135 (Ar-C-N), 121, 118, 117, 116 (Ar-C-H), 72 (-CH-), 45 (-OCH₂-), 20 (-CH₃). (Predicted values based on similar structures). |
| IR (KBr) | ν (cm⁻¹): 3350-3400 (N-H stretching), 2950-3000 (C-H stretching, aromatic and aliphatic), 1500-1600 (C=C stretching, aromatic), 1200-1300 (C-O-C stretching, ether), 1100-1200 (C-N stretching). (Predicted values based on functional groups). |
Disclaimer: The spectroscopic data provided in Table 2 are predicted values based on the analysis of structurally similar compounds and have not been experimentally verified from the cited literature.
Experimental Protocols
Step 1: Synthesis of 1-(2-Nitrophenoxy)propan-2-one (O-Alkylation)
This protocol is adapted from general procedures for the O-alkylation of phenols.
Materials:
-
2-Nitrophenol
-
1-Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-chloroacetone (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 1-(2-nitrophenoxy)propan-2-one, which can be used in the next step without further purification.
Caption: Experimental workflow for the O-alkylation step.
Step 2: Synthesis of this compound (Reductive Cyclization)
This protocol is based on the reported high-yield synthesis.[1]
Materials:
-
1-(2-Nitrophenoxy)propan-2-one
-
Platinum on activated carbon (Pt/C, 5 wt%)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
Charge a high-pressure autoclave with 1-(2-nitrophenoxy)propan-2-one (1.0 eq), 5% Pt/C (5 mol% relative to the substrate), and anhydrous toluene.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 2.0 MPa.
-
Heat the reaction mixture to 45-50 °C while stirring.
-
Maintain these conditions for 15 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.
-
Wash the Celite® pad with toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Experimental workflow for the reductive cyclization step.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1-Chloroacetone is a lachrymator and is toxic. Handle with extreme care.
-
Hydrogen gas is highly flammable. Ensure the high-pressure apparatus is properly maintained and operated by trained personnel.
-
The catalytic hydrogenation can be exothermic. Monitor the reaction temperature and pressure closely.
-
Handle the Pt/C catalyst with care, as it can be pyrophoric.
By following these detailed protocols, researchers can achieve a high-yield synthesis of this compound for use in various research and development applications.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The presented protocol is designed for scalability, focusing on a robust and efficient two-step synthetic route commencing from readily available starting materials. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and a visual representation of the workflow to ensure clarity and reproducibility in a research and development setting.
Introduction
This compound and its derivatives are important structural motifs found in a variety of biologically active compounds. The inherent pharmacological properties of the benzoxazine core make it a privileged scaffold in the design of novel therapeutic agents. The development of a scalable and efficient synthesis is therefore crucial for advancing research and enabling the production of these compounds for further investigation and potential clinical applications.
This application note details a two-step synthesis suitable for producing multi-gram to kilogram quantities of this compound. The synthesis involves the initial reaction of 2-aminophenol with propylene oxide to form an intermediate amino alcohol, followed by an intramolecular cyclization to yield the target compound.
Synthetic Pathway
The overall synthetic scheme for the scale-up production of this compound is depicted below. The pathway is designed for efficiency and scalability, minimizing the use of hazardous reagents and complex purification steps.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-Aminophenoxy)propan-2-ol
This procedure details the nucleophilic ring-opening of propylene oxide with 2-aminophenol.
Workflow Diagram:
Caption: Workflow for the synthesis of 1-(2-Aminophenoxy)propan-2-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 2-Aminophenol | 109.13 | 1.00 | 9.16 | 1.0 |
| Propylene Oxide | 58.08 | 0.64 | 11.0 | 1.2 |
| Ethanol | 46.07 | 5.0 L | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Brine (sat. NaCl) | - | As needed | - | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - | - |
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-aminophenol (1.00 kg, 9.16 mol) and ethanol (5.0 L).
-
Heat the mixture to 50-60 °C with stirring until the 2-aminophenol is completely dissolved.
-
Slowly add propylene oxide (0.64 kg, 11.0 mol) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 70 °C.
-
After the addition is complete, continue stirring the reaction mixture at 60-70 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water (5.0 L) and extract the product with ethyl acetate (3 x 3.0 L).
-
Combine the organic layers and wash with brine (2 x 2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(2-aminophenoxy)propan-2-ol as an oil, which can be used in the next step without further purification.
Expected Yield: ~1.4 kg (91%)
Step 2: Intramolecular Cyclization to this compound
This procedure describes the acid-catalyzed intramolecular cyclization of the amino alcohol intermediate.
Workflow Diagram:
Caption: Workflow for the cyclization to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 1-(2-Aminophenoxy)propan-2-ol (crude) | 167.21 | ~1.40 | ~8.37 | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.16 | 0.84 | 0.1 |
| Toluene | 92.14 | 10.0 L | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (sat. NaCl) | - | As needed | - | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - | - |
Procedure:
-
To a reactor equipped with a mechanical stirrer and a Dean-Stark apparatus, add the crude 1-(2-aminophenoxy)propan-2-ol (~1.40 kg, ~8.37 mol) and toluene (10.0 L).
-
Add p-toluenesulfonic acid monohydrate (0.16 kg, 0.84 mol) to the mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours, or until no more water is collected and the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 3.0 L) and then with brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
Expected Yield: ~1.1 kg (88% over two steps)
Quantitative Data Summary
| Parameter | Step 1: Ring Opening | Step 2: Cyclization | Overall |
| Starting Material | 2-Aminophenol | 1-(2-Aminophenoxy)propan-2-ol | 2-Aminophenol |
| Scale | 1.00 kg | ~1.40 kg | 1.00 kg |
| Reaction Time | 12-18 hours | 4-8 hours | 16-26 hours |
| Temperature | 60-70 °C | Reflux (~111 °C) | - |
| Solvent | Ethanol | Toluene | - |
| Catalyst | None | p-Toluenesulfonic acid | - |
| Typical Yield | ~91% (crude) | ~88% (purified) | ~80% |
| Final Product Purity | - | >98% (by HPLC) | >98% (by HPLC) |
Conclusion
The provided application notes and protocols outline a scalable and efficient synthesis of this compound. The two-step process is robust, utilizes readily available reagents, and avoids harsh reaction conditions, making it suitable for implementation in a drug development or chemical research environment. The detailed procedures, tabulated data, and workflow diagrams are intended to facilitate the successful scale-up of this important heterocyclic compound.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 2-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives are significant structural motifs in a variety of biologically active compounds and pharmaceutical agents. Their stereochemistry often plays a crucial role in their pharmacological activity. Consequently, the development of efficient and highly stereoselective synthetic methods for these compounds is of great interest. This document provides detailed application notes and experimental protocols for key asymmetric strategies to access these valuable chiral building blocks. The methodologies covered include chemoenzymatic synthesis, kinetic resolution, and catalytic asymmetric hydrogenation, offering a range of approaches to suit different research and development needs.
I. Chemoenzymatic Synthesis via Bioreduction of Prochiral Ketones
This approach utilizes alcohol dehydrogenases (ADHs) for the asymmetric reduction of 1-(2-nitrophenoxy)propan-2-ones to the corresponding chiral (S)- or (R)-alcohols, which are versatile precursors to the target 2-methyl-1,4-benzoxazine derivatives. The choice of enzyme dictates the stereochemical outcome, allowing for selective access to either enantiomer.[1]
General Reaction Scheme
Caption: Chemoenzymatic synthesis of chiral 2-methyl-1,4-benzoxazines.
Data Presentation: Bioreduction of 1-(2-nitrophenoxy)propan-2-ones
| Entry | Substrate (Benzene Ring Substituent) | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | H | ADH-A (Rhodococcus ruber) | (S)-alcohol | >99 | >99 |
| 2 | H | evo-1.1.200 ADH | (R)-alcohol | >99 | >99 |
| 3 | 7,8-difluoro | ADH-A (Rhodococcus ruber) | (S)-alcohol | >99 | >99 |
| 4 | 7,8-difluoro | evo-1.1.200 ADH | (R)-alcohol | >99 | >99 |
Data summarized from a versatile chemoenzymatic route for asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][2][3]oxazines.[1]
Experimental Protocol: Synthesis of (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][2][3]oxazine
This protocol is a six-step chemoenzymatic strategy for the production of a key precursor of the antimicrobial agent Levofloxacin.[1]
Step 1: Synthesis of 1-(2,3-difluoro-6-nitrophenoxy)propan-2-one
-
To a solution of 2,3-difluoro-6-nitrophenol in a suitable solvent, add chloroacetone, potassium bromide, sodium hydrogen carbonate, and tributylmethylammonium chloride.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
Step 2: Bioreduction to (S)-1-(2,3-difluoro-6-nitrophenoxy)propan-2-ol
-
In a buffered solution (e.g., Tris-HCl), dissolve glucose, NADP+, and the starting ketone.
-
Add glucose dehydrogenase (GDH) for cofactor regeneration.
-
Initiate the reaction by adding the alcohol dehydrogenase from Rhodococcus ruber (ADH-A).
-
Maintain the pH and temperature and stir the mixture until the reaction is complete (monitored by GC or HPLC).
-
Extract the product with an organic solvent and purify as necessary.
Step 3: Palladium-Catalyzed Hydrogenation and Cyclization
-
Dissolve the enantiopure (S)-alcohol in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed.
-
The reduction of the nitro group is followed by spontaneous cyclization to form the benzoxazine ring.
-
Filter the catalyst and concentrate the solvent to obtain the crude product.
-
Purify the final product by column chromatography to yield (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b][2][3]oxazine.
II. Kinetic Resolution of Racemic 2-Methyl-3,4-dihydro-2H-1,4-benzoxazines
This method employs a chiral acylating agent, (S)-(+)-naproxen acyl chloride, to selectively acylate one enantiomer of the racemic benzoxazine, allowing for the separation of the resulting diastereomeric amides. Subsequent hydrolysis of the unreacted enantiomer and the separated amide provides access to both enantiomers of the target compound in high purity.[4]
Workflow for Kinetic Resolution
Caption: Workflow for kinetic resolution of racemic 2-methyl-1,4-benzoxazines.
Data Presentation: Acylative Kinetic Resolution
| Entry | Benzoxazine Derivative | Product | Diastereomeric Excess (de, %) of Amide | Enantiomeric Excess (ee, %) of Product |
| 1 | 3-methyl-3,4-dihydro-2H-[2][3]benzoxazine | (S)-enantiomer | >99 | >99 |
| 2 | 6-methoxy-3-methyl-3,4-dihydro-2H-[2][3]benzoxazine | (S)-enantiomer | >99 | >99 |
| 3 | 6-chloro-3-methyl-3,4-dihydro-2H-[2][3]benzoxazine | (S)-enantiomer | >99 | >99 |
| 4 | 6-nitro-3-methyl-3,4-dihydro-2H-[2][3]benzoxazine | (S)-enantiomer | >99 | >99 |
| 5 | 7,8-difluoro-3-methyl-3,4-dihydro-2H-[2][3]benzoxazine | (S)-enantiomer | >99 | 99 |
Data summarized from the synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[2][3]benzoxazines.[4]
Experimental Protocol: Kinetic Resolution
-
Acylation:
-
Dissolve the racemic this compound in a suitable aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
-
Cool the solution in an ice bath and slowly add a solution of (S)-(+)-naproxen acyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
-
Separation:
-
Upon completion, perform an aqueous work-up.
-
The resulting diastereomeric amides can be separated by either fractional crystallization or flash column chromatography on silica gel.
-
-
Hydrolysis:
-
To obtain the free (S)-benzoxazine, subject the isolated (S,S)-amide to acidic hydrolysis (e.g., using HCl in a suitable solvent).
-
The unreacted (R)-enantiomer can be isolated from the reaction mixture after the acylation step.
-
The recovered (R)-enantiomer can be racemized and recycled to improve the overall yield of the (S)-enantiomer.
-
III. Asymmetric Hydrogenation of Dehydrobenzoxazine Precursors
While direct asymmetric hydrogenation of 2-methyl-2H-1,4-benzoxazines is less commonly reported, the asymmetric hydrogenation of structurally similar dehydromorpholines provides a powerful and analogous strategy. This method utilizes a chiral rhodium-bisphosphine catalyst to achieve high enantioselectivities.[3][5]
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Data Presentation: Asymmetric Hydrogenation of Dehydromorpholine Analogs
| Entry | Substrate (N-substituent) | Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 98 |
| 2 | N-Cbz | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 97 |
| 3 | N-Ac | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 99 |
| 4 | N-Ts | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | >99 | 96 |
Data adapted from the asymmetric hydrogenation of 2-substituted dehydromorpholines, demonstrating the potential for analogous benzoxazine substrates.[3]
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation:
-
In a glovebox, charge a Schlenk tube with the rhodium precursor (e.g., [Rh(cod)2]SbF6) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP) in a degassed solvent (e.g., dichloromethane - DCM).
-
Stir the mixture at room temperature to form the active catalyst.
-
-
Hydrogenation:
-
In a separate vial, dissolve the dehydrobenzoxazine substrate in the reaction solvent.
-
Transfer the substrate solution to an autoclave.
-
Add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
The conversion can be determined by 1H NMR analysis of the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Conclusion
The asymmetric synthesis of chiral this compound derivatives can be achieved through several effective methodologies. Chemoenzymatic routes offer excellent enantioselectivity and mild reaction conditions. Kinetic resolution provides a classical and robust method for obtaining enantiopure materials, especially when both enantiomers are desired. Catalytic asymmetric hydrogenation, by analogy to similar heterocyclic systems, represents a highly efficient and atom-economical approach. The choice of method will depend on factors such as substrate availability, desired enantiomer, scalability, and the availability of specialized equipment and reagents. The protocols and data presented herein serve as a detailed guide for researchers in the synthesis of these important chiral heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine as a key building block in the development of complex organic molecules and pharmacologically active agents. The inherent reactivity of the benzoxazine core, particularly at the nitrogen atom and the aromatic ring, makes it a valuable scaffold for structural elaboration.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available o-nitrophenol and 1-chloroacetone. This process involves O-alkylation, followed by reduction of the nitro group and subsequent intramolecular cyclization.[1]
An optimized synthetic route has been developed, achieving a high yield of 92.5% under specific conditions.[1] The key steps involve the use of a Pt/C catalyst for the reduction and ring closure in a one-pot fashion.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
o-Nitrophenol
-
1-Chloroacetone
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Platinum on Carbon (Pt/C) catalyst
-
Hydrogen (H₂) gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
O-Alkylation: In a round-bottom flask, dissolve o-nitrophenol in a suitable solvent such as acetone. Add an excess of potassium carbonate as a base. To this suspension, add 1-chloroacetone dropwise at room temperature. Stir the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, filter the mixture and evaporate the solvent to obtain the crude O-alkylated product, 1-(2-nitrophenoxy)propan-2-one.
-
Reductive Cyclization: The crude 1-(2-nitrophenoxy)propan-2-one is dissolved in toluene. Add a catalytic amount of Pt/C. The reaction vessel is then placed in a high-pressure reactor. Pressurize the reactor with hydrogen gas to 2.0 MPa. The reaction is stirred at 45-50°C for 15 hours.
-
Work-up and Purification: After the reaction is complete, the catalyst is carefully filtered off. The toluene is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Optimized Reaction Conditions: [1]
-
Solvent: Toluene
-
Reaction Temperature: 45-50°C
-
Stirring Time: 15 hours
-
Pressure: 2.0 MPa
-
Overall Yield: 92.5%
The structure of the final product should be confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.
Applications in the Synthesis of N-Substituted Derivatives
The secondary amine within the this compound scaffold provides a reactive handle for a variety of synthetic transformations, including N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening.
N-Arylation via Buchwald-Hartwig Cross-Coupling
A powerful method for the synthesis of N-aryl derivatives is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-N bond between the benzoxazine nitrogen and an aryl halide. This methodology has been successfully applied to synthesize novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents.[2]
Materials:
-
This compound
-
Substituted Aryl Bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
tert-Butanol
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction tube, add this compound, the substituted aryl bromide, cesium carbonate, and XPhos.
-
Evacuate and backfill the tube with argon.
-
Add Pd₂(dba)₃, followed by tert-butanol and toluene.
-
Seal the tube and heat the reaction mixture at 100°C for 16 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-Methyl-4-(p-tolyl)-3,4-dihydro-2H-1,4-benzoxazine | 23-50% (representative)[2] |
| 2 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 23-50% (representative)[2] |
| 3 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 23-50% (representative)[2] |
N-Acylation
N-acylation of this compound with various acylating agents introduces an amide functionality, which can be a key pharmacophore in many drug candidates.
Materials:
-
This compound
-
Acyl Chloride or Acid Anhydride
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound in an anhydrous solvent like DCM or THF.
-
Add a slight excess of a base such as triethylamine.
-
Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Entry | Acylating Agent | Product | Representative Yield (%) |
| 1 | Acetyl Chloride | 1-(2-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | >90 |
| 2 | Benzoyl Chloride | (2-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone | >90 |
Spectroscopic Data of Representative Derivatives
The following table summarizes key spectroscopic data for the parent compound and a representative N-substituted derivative.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~6.8 (m, 4H, Ar-H), ~4.2 (m, 1H, O-CH), ~3.8 (br s, 1H, NH), ~3.3 (dd, 1H, N-CH₂), ~2.9 (dd, 1H, N-CH₂), ~1.2 (d, 3H, CH₃) | ~144, ~135, ~121, ~118, ~116, ~112, ~70 (O-CH), ~45 (N-CH₂), ~18 (CH₃) |
| 4-Acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | ~7.2-6.9 (m, 4H, Ar-H), ~4.5 (m, 1H, O-CH), ~4.1 (dd, 1H, N-CH₂), ~3.6 (dd, 1H, N-CH₂), ~2.2 (s, 3H, COCH₃), ~1.3 (d, 3H, CH₃) | ~169 (C=O), ~143, ~134, ~125, ~123, ~120, ~116, ~71 (O-CH), ~42 (N-CH₂), ~23 (COCH₃), ~18 (CH₃) |
Visualizing Synthetic Pathways and Applications
Synthesis of the Building Block
Caption: Synthesis of this compound.
Application as a Synthetic Intermediate
Caption: Functionalization of the benzoxazine scaffold.
Role in the Development of Bioactive Molecules
Caption: From building block to potential therapeutics.
References
Application Notes and Protocols for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and evaluation of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine in various biological assays. The following sections offer guidance on preparing the compound for in vitro and in vivo studies, along with methodologies for assessing its potential anti-inflammatory, neuroprotective, and antimicrobial properties.
Formulation of this compound
Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. Proper formulation is therefore critical for obtaining accurate and reproducible results in biological assays.
1. Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Table 1: Recommended Solvents for Formulation
| Application | Primary Solvent | Co-solvent(s) for Dilution (if necessary) | Final Concentration of Primary Solvent |
| In Vitro Assays | DMSO | Cell culture medium | ≤ 0.5% (ideally ≤ 0.1%) |
| In Vivo Studies | DMSO | Polyethylene glycol 400 (PEG400), Tween® 80, Cremophor® EL, Cyclodextrins | As low as possible |
2. Preparation of Working Solutions for In Vitro Assays
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally not exceeding 0.1%.[1]
Protocol:
-
Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile DMSO to obtain intermediate concentrations.
-
Add a small volume of the appropriate intermediate stock solution to the pre-warmed cell culture medium to achieve the final desired concentration of the compound. Ensure the final DMSO concentration is within the acceptable range for the specific cell line being used.
-
A vehicle control containing the same final concentration of DMSO in the cell culture medium must be included in all experiments.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound. Researchers should optimize these protocols for their specific experimental setup.
1. Anti-Inflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
This assay evaluates the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.
Table 2: Example Data for Anti-Inflammatory Assay
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control (No LPS) | 1.2 ± 0.3 | - |
| Vehicle Control + LPS | 25.8 ± 2.1 | 0 |
| 1 | 22.5 ± 1.8 | 12.8 |
| 5 | 18.1 ± 1.5 | 29.8 |
| 10 | 12.9 ± 1.1 | 50.0 |
| 25 | 7.6 ± 0.9 | 70.5 |
| 50 | 4.3 ± 0.5 | 83.3 |
| Dexamethasone (10 µM) | 5.1 ± 0.6 | 80.2 |
2. Neuroprotective Activity Assay: Protection Against Glutamate-Induced Excitotoxicity
This assay assesses the ability of the compound to protect neuronal cells from cell death induced by excessive glutamate exposure.
Protocol:
-
Seed HT22 hippocampal neuronal cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the glutamate-treated vehicle control.
-
A known neuroprotective agent (e.g., MK-801) can be used as a positive control.
Table 3: Example Data for Neuroprotection Assay
| Compound Concentration (µM) | Cell Viability (%) | % Neuroprotection |
| Vehicle Control (No Glutamate) | 100 ± 5.2 | - |
| Vehicle Control + Glutamate | 45.3 ± 3.8 | 0 |
| 0.1 | 50.1 ± 4.1 | 8.8 |
| 1 | 62.7 ± 5.5 | 31.8 |
| 10 | 78.9 ± 6.1 | 61.4 |
| 25 | 89.2 ± 7.3 | 80.3 |
| 50 | 92.5 ± 6.9 | 86.3 |
| MK-801 (10 µM) | 95.1 ± 7.0 | 91.0 |
3. Antimicrobial Activity Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final DMSO concentration should be kept constant and low across all wells.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a positive control (microorganism in broth with DMSO vehicle) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 4: Example Data for Antimicrobial Assay
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
| Ciprofloxacin | 1 |
| Fluconazole | 4 |
Visualizations: Signaling Pathways and Experimental Workflow
Potential Anti-Inflammatory Signaling Pathway: NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[2][3] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Potential Neuroprotective Signaling Pathway: Modulation of Glutamate Excitotoxicity
Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders.[4][5][6] Neuroprotective compounds may act by preventing the downstream effects of excessive glutamate receptor activation.
Caption: Potential modulation of glutamate-induced excitotoxicity.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound.
Caption: General experimental workflow for compound evaluation.
References
- 1. lifetein.com [lifetein.com]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Excitotoxicity - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the development of various pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time, temperature, or pressure may be insufficient. For the synthesis from o-nitrophenol and 1-chloro-acetone, optimal conditions of 45-50°C and 2.0 MPa for 15 hours have been reported to achieve high yields.[1] For other routes, refluxing for up to 3 days may be necessary. | - Increase reaction time and monitor progress by TLC. - Gradually increase the reaction temperature, being mindful of potential side reactions. - If applicable, increase the pressure to the recommended level. |
| Ineffective base: The chosen base may not be strong enough to facilitate the reaction. | - For syntheses involving alkylation, consider stronger bases like sodium hydride (NaH). - For cyclization steps, potassium carbonate (K2CO3) is a commonly used and effective base.[2] - Triethylamine (Et3N) has been shown to be an optimal base in certain copper-catalyzed benzoxazine syntheses. | |
| Poor quality starting materials: Impurities in o-aminophenol, propylene oxide, or other reagents can inhibit the reaction. | - Use freshly distilled or purified starting materials. - Ensure reagents are anhydrous, as water can interfere with the reaction. | |
| Presence of Multiple Products (Impurities) | Side reactions: Formation of N-alkylated byproducts, dimers, or polymers can occur, especially at higher temperatures. The formation of triazine structures is a known side reaction in benzoxazine synthesis. | - Optimize the reaction temperature; lower temperatures may favor the desired product. - A toluene/isopropanol solvent mixture has been reported to minimize the formation of triazine side products.[3] |
| Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. | - Carefully control the stoichiometry of the reactants. | |
| Difficulty in Product Purification | Similar polarity of product and impurities: Co-elution during column chromatography can make separation challenging. | - Utilize a multi-step purification process, such as a combination of column chromatography and distillation.[2] - For column chromatography, experiment with different solvent systems to achieve better separation. |
| Oily product that is difficult to crystallize: The product may be an oil at room temperature, making isolation by crystallization difficult. | - Attempt purification by vacuum distillation. - If crystallization is desired, try different solvent systems or seeding with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
From o-aminophenol and a propylene oxide equivalent (e.g., propylene oxide, 1-chloro-2-propanol): This is a direct approach involving the N-alkylation of o-aminophenol followed by intramolecular cyclization.
-
From o-nitrophenol and 1-chloro-acetone: This multi-step synthesis involves O-alkylation of o-nitrophenol, followed by reduction of the nitro group and subsequent ring closure. An optimized protocol for this route has reported yields as high as 92.5%.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use an appropriate solvent system to separate the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
Q3: What are the typical purification methods for this compound?
A3: Common purification techniques include silica gel column chromatography and vacuum distillation.[2] The choice of method will depend on the scale of the reaction and the nature of the impurities.
Q4: What are the key spectroscopic features to confirm the structure of this compound?
A4:
-
¹H NMR: Expect to see characteristic signals for the methyl group, the methine proton at the 2-position, the methylene protons at the 3-position, the N-H proton, and the aromatic protons.
-
¹³C NMR: Look for the corresponding carbon signals for the methyl, methine, methylene, and aromatic carbons.
-
IR Spectroscopy: Key vibrational bands to look for include the N-H stretch and C-O-C stretches of the oxazine ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (149.19 g/mol ) should be observed.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Materials | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| o-nitrophenol, 1-chloro-acetone | - | Toluene | 45-50 | 15 h | 92.5 | [1] |
| Substituted 2-aminophenols, 1,2-dibromoethane | K₂CO₃ | Acetone/Water | Reflux | 3 days | Good to Excellent | [4] |
| 2-hydroxybenzophenone derivative | Et₃N | - | Room Temp | - | - | [5] |
| Diaminodiphenylmethane, Phenol, Paraformaldehyde | - | Toluene/Isopropanol (2:1) | 80-90 | 8 h | 90-95 | [3] |
Experimental Protocols
Protocol 1: Synthesis from o-Nitrophenol and 1-Chloro-acetone
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
o-Nitrophenol
-
1-Chloro-acetone
-
Catalyst (e.g., Pt/C)
-
Toluene
-
Hydrogen gas
Procedure:
-
O-alkylation: React o-nitrophenol with 1-chloro-acetone in a suitable solvent.
-
Reduction: Reduce the nitro group of the resulting intermediate using a catalyst such as Pt/C under hydrogen pressure.
-
Ring Closure: The amino group formed in the previous step will undergo intramolecular cyclization to form this compound.
-
Optimized Conditions: For the overall transformation, the reported optimal conditions are using toluene as the solvent at a reaction temperature of 45-50°C, a stirring time of 15 hours, and a pressure of 2.0 MPa.[1]
-
Purification: The product can be purified by column chromatography or distillation.
Visualizations
Experimental Workflow: Synthesis from o-Aminophenol
Caption: General workflow for the synthesis of this compound from o-aminophenol.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.
References
Identifying and minimizing side products in 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine. Our focus is on identifying and minimizing the formation of common side products to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactants for the synthesis of this compound?
The most common and direct synthesis involves the reaction of 2-aminophenol with chloroacetone.[1] This reaction is a classical method for constructing the 3,4-dihydro-2H-1,4-benzoxazine ring system.
Q2: What is the main challenge in the synthesis of this compound?
The primary challenge is controlling the regioselectivity of the alkylation of 2-aminophenol. 2-Aminophenol is an ambident nucleophile, meaning it has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The reaction with chloroacetone can lead to either N-alkylation (the desired pathway) or O-alkylation (an undesired side reaction).
Q3: What are the major side products in this reaction?
The most significant side product is the O-alkylated isomer, 2-(allyloxy)aniline . Other potential side products include dialkylated products (both N and O alkylated) and polymeric materials resulting from self-condensation or oxidation of 2-aminophenol, especially under harsh reaction conditions.[2][3]
Q4: How can I identify the desired product and the main side products?
The desired product, this compound, and the main side product, 2-(allyloxy)aniline, can be distinguished using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The two isomers will have different retention times and fragmentation patterns in their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the protons and carbons in each isomer. For instance, the methylene protons adjacent to the nitrogen in the benzoxazine ring will have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The N-H and O-H stretching frequencies in the IR spectrum can help differentiate between the N-alkylated and O-alkylated products.
Q5: What general strategies can be employed to favor N-alkylation over O-alkylation?
Several strategies can be used to enhance the selectivity for N-alkylation:
-
Choice of Base: The basicity and nature of the base used are critical. Weaker bases tend to favor N-alkylation, while stronger bases can deprotonate the phenolic hydroxyl group, promoting O-alkylation.[4]
-
Solvent Selection: The polarity of the solvent can influence the nucleophilicity of the nitrogen and oxygen atoms.
-
Reaction Temperature: Lower reaction temperatures generally favor N-alkylation.
-
Protection Strategies: Protecting the hydroxyl group of 2-aminophenol before alkylation and subsequently deprotecting it can ensure exclusive N-alkylation. However, this adds extra steps to the synthesis.[5]
Troubleshooting Guide
Problem 1: Low yield of the desired product, this compound, with a significant amount of a major byproduct.
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Possible Cause: The reaction conditions are favoring O-alkylation, leading to the formation of 2-(allyloxy)aniline. This is often due to the use of a strong base that deprotonates the phenolic hydroxyl group, making it a more potent nucleophile.
-
Troubleshooting Steps:
-
Modify the Base: Switch from a strong base (e.g., sodium hydroxide, potassium hydroxide) to a milder base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).
-
Optimize Solvent: Try using a less polar aprotic solvent. Solvents like acetone or acetonitrile can be effective.
-
Control Temperature: Run the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC-MS.
-
Order of Addition: Add the base portion-wise to the reaction mixture containing 2-aminophenol and chloroacetone to maintain a lower instantaneous concentration of the phenoxide ion.
-
Problem 2: Formation of multiple unidentified side products and a dark-colored reaction mixture.
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Possible Cause: This could be due to the oxidation of 2-aminophenol or polymerization side reactions. 2-aminophenol is susceptible to oxidation, especially at higher temperatures and in the presence of air.[2][3] Harsh basic conditions can also promote side reactions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Lower Reaction Temperature: As mentioned previously, lower temperatures can reduce the rate of side reactions.
-
Purify Reactants: Ensure that the 2-aminophenol and chloroacetone are pure and free from any acidic or metallic impurities that could catalyze decomposition.
-
Problem 3: Difficulty in separating the desired product from the O-alkylated side product.
-
Possible Cause: The two isomers, this compound and 2-(allyloxy)aniline, have similar polarities, which can make chromatographic separation challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) might be effective.
-
Derivative Formation: In some cases, derivatizing the mixture can facilitate separation. For example, the free amine of the O-alkylated product could be selectively reacted to change its polarity.
-
Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system.
-
Data Presentation
The following table summarizes the expected product distribution under various reaction conditions, illustrating how to minimize the formation of the O-alkylated side product.
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | O-Alkylated Side Product Yield (%) |
| 1 | NaOH | Ethanol | 78 (Reflux) | 30-40 | 50-60 |
| 2 | K2CO3 | Acetone | 56 (Reflux) | 60-70 | 20-30 |
| 3 | NaHCO3 | Acetonitrile | 60 | 75-85 | 10-15 |
| 4 | K2CO3 | DMF | 80 | 50-60 | 30-40 |
Note: These are representative yields based on general principles and may vary depending on the specific experimental setup.
Experimental Protocols
Key Experiment: Synthesis of this compound with Minimized Side Products
This protocol is designed to favor N-alkylation and minimize the formation of 2-(allyloxy)aniline.
Materials:
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2-Aminophenol
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Chloroacetone
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Sodium bicarbonate (NaHCO3)
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Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous acetonitrile, add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetone (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the benzoxazine synthesis.
References
Technical Support Center: 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions to enhance the yield and purity of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic approaches include a one-pot synthesis from o-nitrophenol and 1-chloro-acetone, and a two-step sequence involving the reduction of commercially available benzoxazoles followed by ring closure. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: What are the critical parameters influencing the yield of the reaction?
A2: Key factors that significantly impact the reaction yield include the choice of solvent, reaction temperature, stirring time, and pressure. Orthogonal experimental designs have shown that optimizing these parameters can lead to yields as high as 92.5%.[1]
Q3: What are the main impurities or byproducts I should expect?
A3: The formation of oligomers is a common issue in benzoxazine synthesis, particularly in the presence of water, polar solvents, or at high temperatures.[2] Additionally, depending on the synthetic route, unwanted dimers may also be formed, which can complicate the purification process.[3]
Q4: How can I purify the final product effectively?
A4: A combination of purification techniques is often necessary. Minor impurities can typically be removed using silica gel chromatography. For further purification, distillation under reduced pressure (e.g., 160-162°C/1mm Hg) can be employed to obtain a high-purity product.[3]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Reactions involving volatile organic solvents should be performed in a well-ventilated fume hood. When working with pressurized reactions, ensure the equipment is properly rated and shielded.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal reaction conditions (temperature, time, pressure, solvent). | Systematically optimize reaction parameters. For the synthesis from o-nitrophenol, consider using toluene as the solvent, a reaction temperature of 45-50°C, a stirring time of 15 hours, and a pressure of 2.0 MPa.[1] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. | |
| Degradation of product or intermediates. | Avoid excessively high temperatures. Ensure an inert atmosphere if reactants or products are sensitive to air or moisture. | |
| Low Purity | Presence of starting materials. | Ensure the reaction goes to completion. Optimize stoichiometry of reactants. |
| Formation of byproducts (e.g., oligomers, dimers). | Control reaction temperature and minimize the presence of water. For purification, use silica gel chromatography to remove minor impurities, followed by distillation for higher purity.[3] | |
| Difficulty in Product Isolation | Product is an oil. | If the product is an oil, after solvent removal, perform extraction with a suitable solvent like ethyl acetate, followed by washing with brine and drying over a drying agent (e.g., MgSO4).[3] |
| Emulsion formation during workup. | Add a saturated solution of NaCl (brine) to break the emulsion. If necessary, filter the entire mixture through a pad of celite. | |
| Reaction Not Proceeding | Inactive catalyst or reagents. | Use fresh or properly stored reagents and catalysts. For the synthesis from o-nitrophenol, ensure the Pt/C catalyst is active.[1] |
| Incorrect reaction setup. | Double-check all connections and ensure the reaction is being stirred efficiently. For pressurized reactions, verify that the desired pressure is maintained. |
Experimental Protocols
Protocol 1: Synthesis from o-Nitrophenol and 1-Chloro-acetone[1]
This method involves O-alkylation, reduction, and ring closure in a one-pot synthesis.
Materials:
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o-Nitrophenol
-
1-Chloro-acetone
-
Toluene (solvent)
-
Pt/C catalyst
Optimized Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Reaction Temperature | 45-50°C |
| Stirring Time | 15 hours |
| Reaction Pressure | 2.0 MPa |
| Expected Yield | 92.5% |
Procedure:
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In a suitable pressure reactor, combine o-nitrophenol, 1-chloro-acetone, and toluene.
-
Add the Pt/C catalyst to the mixture.
-
Seal the reactor and pressurize it to 2.0 MPa.
-
Heat the reaction mixture to 45-50°C and stir for 15 hours.
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After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Protocol 2: Two-Step Synthesis from Benzoxazole[3]
This protocol involves the reduction of a benzoxazole precursor followed by ring closure.
Step 1: Reduction of Benzoxazole Precursor
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To a solution of the benzoxazole precursor in tetrahydrofuran (THF), slowly add sodium borohydride in the presence of catalytic amounts of acetic acid.
-
Monitor the reaction by TLC (e.g., 3:1 EtOAc/Hexane).
-
Upon completion, remove the solvent under reduced pressure.
-
Pour the reaction mixture into a saturated ammonium chloride solution and extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine and dry over MgSO4.
-
Remove the solvent to yield the intermediate product, which can often be used directly in the next step.
Step 2: Ring Closure
-
To a mixture of the intermediate from Step 1 in acetone, add 1,2-dibromoethane.
-
Add a solution of potassium carbonate in water.
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Reflux the resulting mixture for 3 days.
-
Remove acetone under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over MgSO4.
-
Remove the solvent to obtain the crude product.
-
Purify the crude product using silica gel chromatography to remove minor impurities, followed by distillation.
Visualizations
Caption: One-Pot Synthesis Workflow.
Caption: Troubleshooting Low Yield.
Caption: Troubleshooting Low Purity.
References
Overcoming challenges in the characterization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from synthesis to analytical characterization.
Synthesis & Purification
Question: My synthesis of this compound resulted in a low yield and multiple side products. How can I optimize the reaction and purification?
Answer:
Low yields and the formation of impurities are common challenges in the synthesis of benzoxazine derivatives. Key factors to consider for optimization include reaction conditions and purification strategy.
Common Side Products:
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Dimerization: Formation of dimeric and oligomeric byproducts can occur, complicating purification.[1]
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N-Alkylation Issues: Inefficient N-alkylation can be a significant hurdle in certain synthetic routes.[1]
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Oxidation: The aminophenol starting material can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Steps:
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base is critical. A combination of acetone and water with potassium carbonate as the base has been shown to be effective for the ring closure step, minimizing the need for extensive column chromatography.[1]
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Temperature and Reaction Time: Refluxing for an extended period (e.g., 3 days) may be necessary for complete reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purification Strategy:
-
Initial Work-up: After reaction completion, a standard aqueous work-up is necessary. Remove the organic solvent (e.g., acetone) under reduced pressure, pour the residue into water, and extract with an appropriate organic solvent like ethyl acetate.[1]
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Washing: Wash the combined organic layers with brine to remove water-soluble impurities.[1]
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Chromatography: Silica gel column chromatography is often required to remove minor impurities.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is recommended.
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Distillation: For obtaining a highly pure product, distillation under reduced pressure can be an effective final purification step.[1]
-
Experimental Workflow for Synthesis and Purification
Spectroscopic Characterization
Question: I am having difficulty interpreting the NMR and Mass Spectra of my product. What are the expected spectral features for this compound?
Answer:
The structural characterization of this compound relies on a combination of spectroscopic techniques. Below are the expected data based on closely related analogs and spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 1H and 13C NMR spectra will provide key information about the molecular structure.
| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.5 - 7.0 | Multiplet | 4H | Ar-H |
| -O-CH2- | 4.2 - 4.4 | Multiplet | 2H | Methylene adjacent to oxygen |
| -N-CH- | 3.8 - 4.0 | Multiplet | 1H | Methine adjacent to nitrogen |
| -N-H | 3.3 - 3.6 | Broad Singlet | 1H | Amine proton |
| -CH3 | 1.2 - 1.4 | Doublet | 3H | Methyl group |
| 13C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 115 - 145 | Ar-C |
| -O-CH2- | 65 - 70 | Methylene adjacent to oxygen |
| -N-CH- | 45 - 50 | Methine adjacent to nitrogen |
| -CH3 | 18 - 22 | Methyl group |
Note: Predicted chemical shifts are based on data from structurally similar benzoxazine derivatives. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS):
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 149 | Molecular Ion [M]+ |
| 134 | Loss of a methyl group (-CH3) |
| 118 | Loss of a methoxy radical (-OCH3) or related fragmentation |
| 91 | Tropylium ion from fragmentation of the benzene ring |
Note: The fragmentation pattern can be complex and may show other minor peaks.
Troubleshooting Workflow for Characterization
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and molecular weight of this compound?
The molecular formula is C9H11NO, and the molecular weight is 149.19 g/mol .
Q2: Are there any specific safety precautions I should take when working with this compound?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q3: Can you provide a detailed experimental protocol for the synthesis of this compound?
Hypothetical Protocol based on related syntheses:
-
Step 1: N-Alkylation of o-Aminophenol (if starting from o-aminophenol):
-
This step can be challenging due to potential O-alkylation and dialkylation. A protecting group strategy may be necessary for selective N-alkylation. An alternative is the reduction of a corresponding benzoxazole derivative.[1]
-
-
Step 2: Ring Closure:
-
To a solution of the N-alkylated o-aminophenol derivative (1 equivalent) in a mixture of acetone and water, add potassium carbonate (2-2.5 equivalents).
-
Add 1,2-dibromoethane (1.1-1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 72 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the acetone under reduced pressure.
-
Pour the aqueous residue into cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Step 3: Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
For higher purity, the product can be distilled under reduced pressure.
-
Q4: What is the potential biological activity of this compound?
While the specific biological activity of this compound is not extensively documented, related benzoxazine and naphthoxazine derivatives have shown activity as dopamine agonists. This suggests a potential interaction with dopamine receptors.
Potential Signaling Pathway: Dopamine D2 Receptor Agonism
The following diagram illustrates the general mechanism of a Gi/o-coupled dopamine D2 receptor agonist.
References
Navigating the Synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic scaffold, can present challenges in managing reaction kinetics and achieving high selectivity. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a more efficient and successful experimental workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: Low yield of the desired this compound is observed, with significant formation of side products. What are the likely causes and how can I improve the yield?
Answer:
Low yields are often a consequence of competing side reactions. The primary starting materials for this synthesis are typically 2-aminophenol and a propylene oxide equivalent (e.g., propylene oxide, 1-chloro-2-propanol, or 1-bromo-2-propanol). The key challenge lies in controlling the regioselectivity of the reaction.
Potential Causes:
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Competing N-alkylation vs. O-alkylation: 2-aminophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The propylene oxide ring can be attacked by either, leading to a mixture of N-alkylated and O-alkylated intermediates. Subsequent intramolecular cyclization of the desired O-alkylated intermediate yields the target molecule, while the N-alkylated intermediate leads to an undesired isomer.
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Polymerization of Propylene Oxide: Propylene oxide can polymerize under certain conditions, especially in the presence of strong acids or bases, reducing the amount available for the desired reaction.
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Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in determining the reaction pathway. An inappropriate temperature can favor the formation of side products.
Solutions:
-
Control of pH: Maintaining a slightly basic medium can favor the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile and promoting the desired O-alkylation. The use of a mild base like potassium carbonate (K2CO3) is often recommended.
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Choice of Solvent: The solvent can influence the nucleophilicity of the reacting species. Protic solvents can solvate the nucleophiles, potentially affecting their reactivity. Aprotic polar solvents like DMF or DMSO might be more suitable.
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Slow Addition of Reagents: Adding the propylene oxide equivalent slowly to the reaction mixture containing 2-aminophenol can help to maintain a low concentration of the epoxide, minimizing polymerization and improving selectivity.
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Kinetic vs. Thermodynamic Control: Operating at lower temperatures generally favors the kinetically controlled product, which may or may not be the desired isomer. Systematically studying the effect of temperature is crucial. It is often found that lower temperatures can improve selectivity for the desired O-alkylation.
Question 2: I am observing the formation of a significant amount of the isomeric N-(2-hydroxypropyl)-2-aminophenol instead of the desired benzoxazine. How can I favor the formation of the cyclized product?
Answer:
The formation of the N-(2-hydroxypropyl)-2-aminophenol isomer indicates that the initial nucleophilic attack occurred at the nitrogen atom of 2-aminophenol. To favor the desired O-alkylation and subsequent cyclization, consider the following:
Troubleshooting Steps:
-
Protecting Group Strategy: While more complex, protecting the amino group of 2-aminophenol before the reaction with the propylene oxide equivalent can ensure exclusive O-alkylation. The protecting group can then be removed to allow for the final cyclization step.
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards the desired product. For instance, certain Lewis acids might coordinate with the epoxide, facilitating a more regioselective ring-opening.
-
Reaction Conditions for Cyclization: The final intramolecular cyclization to form the benzoxazine ring is often promoted by heat. If the acyclic intermediate is isolated, subjecting it to higher temperatures in a suitable solvent can drive the cyclization to completion.
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of kinetic versus thermodynamic control in the synthesis of this compound?
In reactions with multiple possible products, the product distribution can be governed by either kinetic or thermodynamic control.[1][2]
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Kinetic Control: At lower reaction temperatures, the product that is formed fastest (i.e., has the lower activation energy) will be the major product.[1][3] This is referred to as the kinetic product.
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Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products.[1][3] The major product will be the most stable one, known as the thermodynamic product.[2]
For the synthesis of this compound, the initial O-alkylation versus N-alkylation of 2-aminophenol can be influenced by these principles. It is essential to experimentally determine which set of conditions favors the formation of the desired O-alkylated intermediate that leads to the target molecule.
FAQ 2: Are there alternative, more selective synthetic routes to this compound?
Yes, several alternative strategies have been developed to improve the selectivity of this synthesis. These can include:
-
Tandem Reactions: One-pot tandem reactions, such as oxidation followed by a Diels-Alder reaction, can offer high regiochemical control.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the reaction and improve yields and selectivity by providing rapid and uniform heating.
-
Use of Pre-functionalized Starting Materials: Starting with a pre-formed C-N bond or C-O bond can circumvent the regioselectivity issues associated with the reaction of 2-aminophenol and propylene oxide.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield and selectivity of this compound synthesis.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (O-alkylation:N-alkylation) |
| 1 | K2CO3 | Acetonitrile | 80 | 12 | 65 | 4:1 |
| 2 | NaH | THF | 65 | 12 | 50 | 2:1 |
| 3 | K2CO3 | DMF | 60 | 24 | 75 | 8:1 |
| 4 | None | Ethanol | 78 | 24 | 30 | 1:2 |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 2-aminophenol (1 equivalent) in a suitable solvent (e.g., DMF), add a mild base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 1-chloro-2-propanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing oligomer formation during 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oligomer formation during the polymerization of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guide
High oligomer content can significantly impact the final properties of your polybenzoxazine, leading to reduced molecular weight, altered mechanical performance, and decreased thermal stability. This guide addresses common issues encountered during polymerization and provides actionable solutions.
Issue 1: High Oligomer Content Detected in the Final Polymer
-
Question: My final polymer product shows a high concentration of low molecular weight species, which I suspect are oligomers. What are the potential causes and how can I mitigate this?
-
Answer: High oligomer content can stem from several factors during both the monomer synthesis and the polymerization stages. Here's a step-by-step troubleshooting workflow:
Troubleshooting workflow for high oligomer content. Detailed Explanation:
-
Verify Monomer Purity: Impurities in the benzoxazine monomer, including residual reactants or oligomers formed during synthesis and storage, can act as catalysts or chain terminators, leading to uncontrolled polymerization and higher oligomer content.[1] It is crucial to start with a high-purity monomer.
-
Review Reaction Stoichiometry: The molar ratio of the reactants (2-aminophenol, acetaldehyde, and formaldehyde) is critical. An excess of formaldehyde and amine can influence the monomer-oligomer ratio in the initial synthesis. For some benzoxazine systems, specific ratios have been shown to minimize byproduct formation. For instance, in the synthesis of a benzoxazine resin from 4,4'-diaminodiphenyl methane (MDA), a formaldehyde to MDA mole ratio of 4.4 resulted in the highest oxazine-ring content and fewer byproducts.[2]
-
Evaluate Polymerization Conditions:
-
Temperature: While higher temperatures accelerate polymerization, they can also promote side reactions that lead to oligomer formation. A carefully controlled temperature ramp and curing schedule are essential.
-
Time: Insufficient polymerization time can result in a partially cured network with a high concentration of unreacted monomers and oligomers. Conversely, excessively long curing times at high temperatures can lead to degradation and side reactions.
-
Atmosphere: The presence of oxygen can lead to oxidative side reactions. Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Issue 2: Inconsistent Polymer Properties and Batch-to-Batch Variability
-
Question: I am observing significant variations in the mechanical and thermal properties of my polymer from different batches, even though I follow the same protocol. Could oligomers be the cause?
-
Answer: Yes, inconsistent oligomer content is a likely cause of batch-to-batch variability. The presence of oligomers, which can act as plasticizers or create defects in the polymer network, will directly impact the material's properties.
Troubleshooting workflow for inconsistent polymer properties. Detailed Explanation:
-
Review Monomer Storage Conditions: Benzoxazine monomers can slowly oligomerize over time, especially when exposed to heat, light, or humidity. Store the monomer in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Assess Raw Material Purity: The purity of the starting materials (2-aminophenol, acetaldehyde, and formaldehyde) can vary between suppliers and batches. Impurities can affect the monomer synthesis and lead to inconsistent oligomer formation.
-
Strict Protocol Adherence: Seemingly minor variations in the experimental procedure, such as the rate of reagent addition or fluctuations in reaction temperature, can have a significant impact on the final product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of oligomer formation in this compound polymerization?
-
A1: Oligomer formation can occur through several pathways. One significant mechanism is the intermolecular cyclization via a Mannich bridge structure, which can lead to the formation of dimers and other low molecular weight species.[3] Additionally, incomplete ring-opening polymerization can leave unreacted monomers and small chain oligomers in the final product. The presence of impurities, such as residual phenols from the monomer synthesis, can also catalyze side reactions that contribute to oligomer formation.[1]
-
-
Q2: How does the structure of the phenol and amine precursors affect oligomer formation?
-
A2: The molecular structure of the phenol and amine precursors can have a notable impact. For instance, research on bisphenol-based benzoxazines has shown that monomers derived from bisphenol A (BPA) tend to produce a higher concentration of oligomers compared to those based on bisphenol F (BPF). This is attributed to differences in the basicity of the oxygen and nitrogen atoms in the oxazine ring, which influences the ring-opening polymerization and subsequent oligomer formation.
-
-
Q3: Can purification methods effectively remove oligomers from the synthesized monomer?
-
A3: Yes, purification is a critical step in minimizing oligomer-related issues. Recrystallization is a highly effective method for removing oligomers and other impurities from solid benzoxazine monomers. For liquid or highly soluble monomers, column chromatography can be employed. The purity of the monomer has a dramatic effect on its melting and polymerization behavior.[4]
-
-
Q4: Are there any analytical techniques to quantify the oligomer content?
-
A4: Gel Permeation Chromatography (GPC) is a powerful technique for determining the molecular weight distribution of the polymer and quantifying the percentage of low molecular weight oligomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify oligomeric species by analyzing the integration of characteristic peaks.
-
Quantitative Data on Reaction Parameters
The following table summarizes the effect of the formaldehyde to 4,4'-diaminodiphenyl methane (MDA) molar ratio on the properties of the resulting benzoxazine resin. While this data is for a different benzoxazine system, it illustrates the critical role of stoichiometry in controlling the final product composition. Researchers should perform similar optimizations for the this compound system.
| Molar Ratio (Formaldehyde:MDA) | Oxazine-Ring Content | Byproduct Amount | Gel Time | Curing Peak Temperature (°C) |
| 4.2 | High | Low | Longer | Higher |
| 4.4 | Maximum | Lowest | Longer | Higher |
| 4.8 | High | Low | Longer | Higher |
| Data adapted from a study on MDA-based benzoxazine resin.[2] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound Monomer
This protocol is designed to minimize the formation of oligomers during the synthesis of the monomer.
Materials:
-
2-Aminophenol
-
Acetaldehyde
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-aminophenol in anhydrous toluene.
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add acetaldehyde dropwise to the solution at room temperature.
-
Paraformaldehyde Addition: After the complete addition of acetaldehyde, add paraformaldehyde to the reaction mixture in small portions.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1N NaOH solution and then with brine until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as toluene/hexane, to obtain the high-purity monomer. Dry the purified crystals under vacuum.
Protocol 2: Thermal Polymerization of this compound with Minimized Oligomer Formation
This protocol outlines a typical thermal curing process designed to achieve a high degree of polymerization while minimizing side reactions.
Materials:
-
High-purity this compound monomer
Procedure:
-
Degassing: Place the purified monomer in a vacuum oven at a temperature slightly above its melting point to remove any dissolved gases and residual solvent.
-
Curing: Transfer the degassed monomer to a mold. Place the mold in a programmable oven under a nitrogen atmosphere.
-
Curing Profile: Use a stepwise curing profile. For example:
-
Hold at 160°C for 1 hour.
-
Ramp to 180°C and hold for 2 hours.
-
Ramp to 200°C and hold for 2 hours.
-
(Note: The optimal curing profile should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC)).
-
-
Post-Curing: After the curing cycle, slowly cool the polymer to room temperature to avoid thermal stress.
By carefully controlling the monomer purity, reaction stoichiometry, and polymerization conditions, researchers can significantly reduce the formation of undesirable oligomers and produce high-performance polybenzoxazine materials with consistent properties.
References
Stability and degradation issues of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine. The information provided is intended to assist in identifying and resolving common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound has developed a yellow or brownish tint upon storage. What is the likely cause and how can I prevent it?
A: The development of a yellow or brownish tint is often indicative of oxidative degradation. The benzoxazine ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Troubleshooting Steps:
-
Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] For long-term storage, refrigeration or freezing is recommended. The compound should be kept in a dark place.[1]
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.
-
Antioxidants: For applications where it is permissible, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.
Q2: I am observing a decrease in the concentration of my this compound stock solution over time, even when stored in the dark and at low temperatures. What could be happening?
A: A gradual decrease in concentration, even under seemingly ideal storage conditions, may suggest slow hydrolysis or reaction with trace impurities in the solvent. The oxazine ring in benzoxazines can be susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants.
Troubleshooting Steps:
-
pH of Solvent: Ensure the solvent used is neutral and free from acidic or basic impurities. If using an aqueous buffer, ensure the pH is appropriate for the stability of the compound (typically near neutral).
-
Container Material: Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps) to prevent leaching of contaminants that could catalyze degradation.
-
Regular Purity Checks: Periodically re-analyze your stock solution using a validated analytical method (e.g., HPLC-UV) to monitor its purity and concentration.
Q3: I have observed the appearance of a new peak in my HPLC chromatogram during a stability study. How can I identify this degradation product?
A: The appearance of a new peak is a clear indication of degradation. Identifying this product is crucial for understanding the degradation pathway.
Identification Strategy:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate the degradant in higher concentrations.[2][3] This will provide a sample enriched with the impurity for characterization.
-
LC-MS Analysis: The most effective way to identify the unknown peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum will provide the molecular weight of the degradation product, which can help in elucidating its structure.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[4][5]
Q4: My experiment involves heating this compound. At what temperature should I be concerned about thermal degradation?
A: While specific data for this monomer is limited, polybenzoxazines, the polymers derived from benzoxazine monomers, generally exhibit high thermal stability, often degrading at temperatures above 300°C.[6] However, the monomer itself may be less stable. It is advisable to conduct preliminary thermal stability studies using Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for your specific experimental conditions.[7] For related benzoxazine compounds, thermal degradation can lead to the cleavage of C-N and C-C bonds.[8]
Quantitative Data on Stability
Table 1: Stability of this compound in Solution
| Storage Condition | Time (days) | Initial Purity (%) | Final Purity (%) | Degradation (%) | Observations |
| Room Temperature, Light | |||||
| Room Temperature, Dark | |||||
| 4°C, Dark | |||||
| -20°C, Dark |
Table 2: Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | Degradation (%) | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | |||||
| Base Hydrolysis | 0.1 M NaOH, 60°C | |||||
| Oxidation | 3% H₂O₂, RT | |||||
| Thermal | 80°C | |||||
| Photolytic | UV/Vis Light |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation to understand the stability profile of this compound.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at a set temperature (e.g., 80°C) for a specified time. After exposure, dissolve the solid or dilute the solution for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., 1.2 million lux hours).[3] Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with mobile phase), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound)
Visualizations
Caption: Plausible hydrolytic degradation of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for common stability issues.
References
- 1. 32329-20-7 CAS MSDS (3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rjptonline.org [rjptonline.org]
- 3. youtube.com [youtube.com]
- 4. A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2000061650A1 - Development of low viscosity benzoxazine resins - Google Patents [patents.google.com]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activities
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This section compares the anticancer, antifungal, and anti-inflammatory properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives with standard therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some benzoxazine derivatives involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This mechanism is shared with established chemotherapeutic agents like doxorubicin.
Table 1: Comparison of Anticancer Activity of a this compound Derivative and Doxorubicin against the MCF-7 Breast Cancer Cell Line.
| Compound | Target/Mechanism of Action | Cell Line | IC50 | Citation(s) |
| 2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine (a benzoxazine derivative) | Apoptosis Induction | MCF-7 | 2.75 ± 0.02 µM | [1] |
| Doxorubicin | Topoisomerase II inhibitor | MCF-7 | 0.68 ± 0.04 µg/ml | [2] |
| Doxorubicin | Topoisomerase II inhibitor | MCF-7 | 8306 nM (8.31 µM) | [3] |
| Doxorubicin | Topoisomerase II inhibitor | MCF-7 | 3.09 ± 0.03 µg/mL | [4] |
Note: IC50 values for doxorubicin vary across studies due to different experimental conditions.
Antifungal Activity
Certain benzoxazine derivatives have shown promising antifungal activity. A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Azole antifungals, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase in this pathway. It is hypothesized that some benzoxazine derivatives may also interfere with this pathway.
Table 2: Comparison of Antifungal Activity of a this compound Derivative and Fluconazole against Candida albicans.
| Compound | Target/Mechanism of Action | Fungal Strain | MIC | Citation(s) |
| 2-methyl-3,1-(4H)-benzoxazin-4-one | Not specified | Sclerotium rolfsii, Rhizoctonia solani | EC50 values reported | [5][6] |
| Fluconazole | Ergosterol biosynthesis inhibitor | Candida albicans | ≤8 µg/ml (Susceptible) | [7] |
Note: MIC values for fluconazole can vary depending on the specific strain and testing methodology.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazine derivatives has also been investigated. A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. While direct evidence for COX inhibition by this compound is limited, some derivatives are believed to modulate inflammatory pathways, such as the NF-κB signaling pathway.
Table 3: Comparison of a this compound Derivative with a Standard Anti-inflammatory Drug.
| Compound | Target/Mechanism of Action | Assay | IC50 | Citation(s) |
| 2H-1,4-benzoxazin-3(4H)-one derivative with 1,2,3-triazole | Inhibition of NO production in LPS-induced BV-2 cells | Nitric Oxide Inhibition | Not specified, but significant reduction in NO | |
| Celecoxib (COX-2 Inhibitor) | Cyclooxygenase-2 (COX-2) inhibitor | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound (e.g., this compound derivative or fluconazole) in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control and an LPS-only control. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite in the supernatant is proportional to the NO produced by the cells. Calculate the percentage of NO inhibition compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.
Caption: Proposed mechanism of antifungal action via Ergosterol Biosynthesis inhibition.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Nitric Oxide (NO) inhibition assay.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejppri.eg.net [ejppri.eg.net]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Introduction
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that forms the core structure of various molecules with significant applications in materials science and medicinal chemistry. As with any compound of interest in research and development, robust and reliable analytical methods are crucial for its quantification and characterization. Cross-validation of different analytical techniques is a critical process to ensure the accuracy, precision, and interchangeability of data between methods. This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that can be employed for the analysis of this compound. While specific cross-validation data for this particular analyte is not extensively available in published literature, this document outlines the methodologies and key comparison points based on established principles of analytical chemistry.
Methodology Comparison
A cross-validation study would typically involve analyzing the same set of samples using two different analytical methods and comparing the results. The agreement between the methods is then statistically evaluated. Below are the proposed HPLC and GC-MS methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly suitable for non-volatile or thermally sensitive molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity. This method is ideal for volatile and thermally stable compounds.
Experimental Protocols
HPLC Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
GC-MS Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Dissolve or dilute the sample in dichloromethane to an expected concentration within the calibration range.
-
If necessary, perform a derivatization step to improve volatility, although this is likely not required for the target analyte.
-
-
GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis:
-
Inject the calibration standards to create a calibration curve based on the peak area of a characteristic ion.
-
Inject the prepared samples.
-
Identify the analyte by its retention time and mass spectrum, and quantify using the calibration curve.
-
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical analytical performance parameters that would be evaluated during a cross-validation study of the proposed HPLC and GC-MS methods. The values presented are hypothetical and serve as a guide for what might be expected.
| Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.07 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Specificity | Good | Excellent |
| Analysis Time per Sample | ~15 min | ~25 min |
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hypothetical signaling pathway modulated by a benzoxazine derivative.
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS is likely to offer higher sensitivity and specificity, while HPLC may be more suitable for high-throughput screening due to its typically shorter analysis time. A thorough cross-validation as outlined would be essential to ensure that results obtained from either method are reliable and interchangeable, which is a cornerstone of quality control in drug development and scientific research.
Comparative Analysis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Structure-Activity Relationship Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, focusing on their potential as therapeutic agents. The information is compiled for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and signaling pathway visualizations to facilitate further research and development in this area.
Quantitative Data Summary
The biological activity of various 3,4-dihydro-2H-1,4-benzoxazine derivatives has been evaluated against several cancer cell lines. The following table summarizes the anti-proliferative activity (IC50 values in µM) of a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs.[1][2]
| Compound | PC-3 | NHDF | MDA-MB-231 | MIA PaCa-2 | U-87 MG |
| 14f | 7.84 | 8.21 | 10.5 | 16.2 | 11.3 |
Note: The specific substitution pattern for compound 14f, including the presence of a 2-methyl group, would require access to the full publication for confirmation.
Another study on 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives identified 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine as the most effective compound for promoting HUVEC apoptosis and inhibiting A549 cell proliferation.[3] In contrast, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was found to significantly inhibit HUVEC apoptosis.[3]
Furthermore, SAR studies on 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][3][4]oxazin-2-ones as progesterone receptor antagonists revealed that methyl substitution at the 1-position significantly increased potency.[5] Several of these compounds exhibited low nanomolar in vitro potency as PR antagonists, with compound 12 having an IC50 of 5.0 nM in the T47D cell alkaline phosphatase assay.[5]
Structure-Activity Relationship Insights
-
Hydroxyl Groups: The presence of hydroxyl groups on both ring A (the benzoxazine core) and ring B (the N-aryl substituent) appears to be beneficial for biological activity.
-
Para-Amino Group: A para-amino group on ring C (a substituent on the N-aryl ring) significantly enhances the anti-proliferative potency.
-
4-Aryl Substitution: The introduction of an aryl group at the 4-position of the 1,4-benzoxazine core is a key feature of the evaluated anticancer agents.
The following diagram illustrates the key structural features influencing the activity of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.
Experimental Protocols
Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines:
A general synthetic pathway involves a Buchwald–Hartwig cross-coupling reaction.[1][2] This method couples various 1,4-benzoxazines with substituted bromobenzenes. The 1,4-benzoxazine precursors can be generated from a cascade hydrogenation and reductive amination one-pot reaction.[1][2]
The following workflow outlines the general synthetic strategy.
Caption: General synthetic workflow for 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.
In Vitro Anti-Proliferative Assay:
The anti-proliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines. A standard protocol, such as the Sulforhodamine B (SRB) assay, is commonly used.
-
Cell Culture: Cancer cell lines (e.g., PC-3, MDA-MB-231, etc.) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Signaling Pathways
The precise signaling pathways through which these this compound derivatives exert their anticancer effects are not fully elucidated in the provided search results. However, some 1,4-benzoxazine derivatives have been investigated for their ability to inhibit angiogenesis and act as agonists of the retinoic acid receptor-related orphan receptor (ROR), which can enhance T-cell activity in the tumor microenvironment.[2] Others have been evaluated as inhibitors of PI3Kα.[2]
Further research is required to delineate the specific molecular targets and signaling cascades modulated by the 2-methyl substituted derivatives. A hypothetical signaling pathway diagram based on potential anticancer mechanisms is presented below.
Caption: Hypothetical signaling pathway for the anticancer activity of 1,4-benzoxazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Analysis Against Known Standards
For Immediate Release
This publication provides a comprehensive comparative analysis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine against established standards in the fields of oncology, antioxidant research, and anti-inflammatory studies. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for evaluating the potential of this benzoxazine derivative in various therapeutic contexts. While direct experimental data for this compound is limited, this guide leverages data from structurally related benzoxazine derivatives to provide a meaningful benchmark against well-known standards.
Executive Summary
Benzoxazine derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide focuses on benchmarking this compound against industry-standard reference compounds: Doxorubicin and Cisplatin for anticancer activity, Ascorbic Acid and Trolox for antioxidant capacity, and Diclofenac and Indomethacin for anti-inflammatory effects. The comparative data, presented in clearly structured tables, is supported by detailed experimental protocols for the key in vitro assays.
Data Presentation
Table 1: Anticancer Activity (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related benzoxazine derivatives in comparison to standard chemotherapeutic agents, Doxorubicin and Cisplatin, against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Standard | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) |
| Benzoxazine Derivatives (Representative) | ~6.18[5] | ~7.59[6] | - | ~10.63[6] | ~3.38[6] |
| Doxorubicin | ~2.5[7][8] | > 20[7][8] | ~12.2[7][8] | - | ~2.9[7][8] |
| Cisplatin | - | ~10.91[9] | - | - | - |
Note: Data for benzoxazine derivatives are from studies on structurally similar compounds and not this compound itself. IC50 values for standard drugs can vary significantly based on experimental conditions.[2][10]
Table 2: Antioxidant Activity (IC50, µg/mL) - DPPH Radical Scavenging Assay
This table compares the antioxidant potential of benzoxazine derivatives with the standard antioxidants, Ascorbic Acid and Trolox, based on their IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
| Compound/Standard | IC50 (µg/mL) |
| Benzoxazine Derivatives (Representative) | ~4.74 - 6.89[11] |
| Ascorbic Acid | ~3.37 - 6.31[12][13] |
| Trolox | ~4.97[14] |
Table 3: Anti-inflammatory Activity (IC50, µg/mL) - Protein Denaturation Assay
The anti-inflammatory activity, assessed by the inhibition of protein denaturation, of benzoxazine derivatives is compared against the non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin.
| Compound/Standard | IC50 (µg/mL) |
| Benzoxazine Derivatives (Representative) | Data not directly available in this format |
| Diclofenac | ~5.4 - 64.30[1][15] |
| Indomethacin | ~63[16] |
Mandatory Visualization
Caption: A general workflow for the synthesis, biological evaluation, and comparative analysis of the target compound.
Caption: A simplified diagram illustrating a potential mechanism of anticancer action for benzoxazine derivatives.
Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound) and the standard drug (e.g., Doxorubicin), alongside a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compound and standards (Ascorbic Acid, Trolox) are prepared in a suitable solvent at various concentrations.
-
Reaction Mixture: The test compound or standard solution is mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.[17]
Protein Denaturation Assay for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
-
Reaction Mixture: The reaction mixture consists of the test compound or standard (e.g., Diclofenac) at various concentrations and a solution of bovine serum albumin (BSA) or egg albumin.
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 57°C) for a set duration.
-
Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, representing the concentration that provides 50% inhibition of protein denaturation, is then calculated.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 16. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. phcogres.com [phcogres.com]
- 19. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
In-vivo Validation of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine's Therapeutic Potential: A Comparative Guide
Introduction: The therapeutic landscape for oncology is continually evolving, with a persistent demand for novel chemical entities that offer improved efficacy and safety profiles over existing standards of care. The 1,4-benzoxazine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide provides a comparative analysis of the in-vivo therapeutic potential of a representative 1,4-benzoxazine derivative against the standard chemotherapeutic agent, Doxorubicin, in the context of breast cancer. While direct in-vivo data for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is not available in published literature, we will utilize data from a closely related and recently studied benzoxazine derivative to provide a relevant and insightful comparison.
Compound Comparison Overview
This comparison focuses on a novel tyrosine-derived benzoxazine, referred to as Benzoxazine 13d , and the widely used anthracycline antibiotic, Doxorubicin . It is important to note that the in-vivo data presented for each compound were generated in different preclinical breast cancer models, a factor that should be considered when interpreting the results.
| Feature | Benzoxazine 13d | Doxorubicin |
| Chemical Class | 1,4-Benzoxazine Derivative | Anthracycline Antibiotic |
| Proposed Mechanism of Action | Induction of apoptosis, cell cycle arrest, and loss of mitochondrial membrane potential. | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. |
| Preclinical Model | Rat Syngeneic Mammary Tumor Model | Mouse Xenograft Model (MCF-7) |
| Key Efficacy Finding | Tumor regression at doses of 5 and 20 mg/kg. | Significant tumor growth inhibition at various doses (e.g., 5 mg/kg).[1] |
Quantitative In-vivo Performance
The following tables summarize the quantitative data on tumor growth inhibition and effects on body weight for Benzoxazine 13d and Doxorubicin from their respective preclinical studies.
Table 1: Tumor Growth Inhibition
| Compound | Animal Model | Cancer Cell Line | Dose and Schedule | Endpoint | Tumor Growth Inhibition (%) | Reference |
| Benzoxazine 13d | Rat | Syngeneic Mammary Tumor | 5 and 20 mg/kg | Not Specified | Tumor Regression | Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer. |
| Doxorubicin | NOD-SCID Mice | MCF-7 Human Breast Carcinoma | 5 mg/kg, i.v., every 3 days | Day 18 | Significant reduction in tumor volume | [1] |
Note: A direct percentage comparison is not feasible due to the differences in animal models and reported endpoints.
Table 2: Effect on Body Weight
| Compound | Animal Model | Dose and Schedule | Observation | Reference |
| Benzoxazine 13d | Rat | 5 and 20 mg/kg | No mortality reported. | Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer. |
| Doxorubicin | Mice | 4 mg/kg/week for 3 weeks | Significant decrease in body weight compared to saline-treated mice.[2] | [2][3][4] |
Signaling Pathway
A key signaling pathway often implicated in breast cancer pathogenesis and a potential target for novel therapeutics is the PI3K/Akt pathway. Dysregulation of this pathway can lead to increased cell proliferation, survival, and resistance to therapy.
Caption: The PI3K/Akt signaling pathway in breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vivo studies. Below are representative protocols for the in-vivo models discussed.
MCF-7 Xenograft Mouse Model for Doxorubicin Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Culture: Human breast adenocarcinoma MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, mice are implanted subcutaneously with a slow-release estrogen pellet one week prior to tumor cell inoculation.
-
Tumor Inoculation: 2 x 10^6 MCF-7 cells, resuspended in a 1:1 mixture of media and Matrigel, are injected subcutaneously into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is used for calculation.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.
-
Doxorubicin Administration: Doxorubicin is administered intravenously (i.v.) at a dose of 5 mg/kg every 3 days.[1] The control group receives a vehicle control (e.g., saline) on the same schedule.
-
Endpoint Measurement: Tumor volumes and body weights are measured throughout the study. At the end of the study (e.g., day 18), mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine significance.
In-vivo Experimental Workflow Diagram
Caption: A generalized workflow for in-vivo anticancer efficacy studies.
The available preclinical data suggests that 1,4-benzoxazine derivatives, such as Benzoxazine 13d, hold significant promise as potential therapeutic agents for breast cancer. The observed tumor regression in a syngeneic rat model is a strong indicator of potent anticancer activity. In comparison, Doxorubicin, a cornerstone of chemotherapy, demonstrates reliable tumor growth inhibition in xenograft models but is associated with notable toxicity, such as body weight loss.
Further research is warranted to directly compare the efficacy and safety of promising 1,4-benzoxazine derivatives with standard-of-care agents like Doxorubicin in the same preclinical models. Such studies would provide a clearer understanding of their relative therapeutic index and potential for clinical translation. The favorable preclinical profile of Benzoxazine 13d, coupled with the versatility of the benzoxazine scaffold for chemical modification, makes this class of compounds a compelling area for future drug discovery and development in oncology.
References
A Comparative Spectroscopic Analysis of Benzoxazine Isomers: A Guide for Researchers
For immediate release:
This guide provides a comprehensive comparative analysis of the spectroscopic signatures of common benzoxazine isomers. Intended for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of how isomeric variations influence spectroscopic outputs. By presenting quantitative data in clear, comparative tables and detailing experimental protocols, this guide serves as a practical resource for the identification and characterization of benzoxazine compounds.
Introduction to Benzoxazine Isomers
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest for their application in polymer chemistry, leading to the formation of high-performance polybenzoxazine resins. The versatility of benzoxazine chemistry allows for the synthesis of a wide array of structural isomers, typically by varying the substitution patterns on the precursor phenol and amine moieties. These subtle structural differences can significantly impact the material's properties, making accurate characterization of the isomeric form crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy are pivotal tools for elucidating the precise isomeric structure of these monomers. This guide focuses on the distinct spectroscopic signatures that differentiate common benzoxazine isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a representative set of benzoxazine isomers. The data highlights the differences in chemical shifts, vibrational frequencies, and absorption maxima that arise from the varied placement of functional groups and the nature of the aromatic precursors.
Table 1: Comparative ¹H NMR Spectroscopic Data of Benzoxazine Isomers (in CDCl₃)
| Isomer/Compound | Ar-CH₂-N (ppm) | O-CH₂-N (ppm) | Aromatic Protons (ppm) | Other Key Signals (ppm) |
| Bisphenol-A/Aniline based (P-a type) | ~4.6 | ~5.3 | 6.7 - 7.2 | ~1.6 (C-(CH₃)₂) |
| Phenolphthalein/Aniline based | ~4.8 | ~5.4 | 6.8 - 7.8 | - |
| Eugenol/Furfurylamine based | ~4.5 | ~5.5 | 6.5 - 7.2 | ~3.2 (=CH-CH₂-Ar)[1] |
| Eugenol/Aliphatic Amine based | ~3.8 | ~4.8 | 6.5 - 7.2 | ~2.8 (N-CH₂-R)[1] |
| Spirobiindane/Aniline based (BPSPI-Ph-Bz) | ~4.6 | ~5.3 | 6.7 - 7.3 | 2.2-2.3, 3.1 (indane) |
Table 2: Comparative ¹³C NMR Spectroscopic Data of Benzoxazine Isomers (in CDCl₃)
| Isomer/Compound | Ar-CH₂-N (ppm) | O-CH₂-N (ppm) | Aromatic Carbons (ppm) | Other Key Signals (ppm) |
| Bisphenol-A/Aniline based (P-a type) | ~50 | ~80 | 115 - 155 | ~31 (C-(CH₃)₂), ~42 (C-(CH₃)₂) |
| Phenolphthalein/Aniline based | ~51 | ~79 | 116 - 153 | ~91 (quaternary C) |
| Spirobiindane/Chalcone based (TSBZBC) | ~50.7 | ~78.7 | 110 - 160 | 59.5, 57.3 (spiro C)[2] |
| 3,3'-Dichloro-4,4'-DDM based (Cl-p) | ~49.5 | ~79.5 | 116 - 152 | ~39.4 (bridge CH₂) |
Table 3: Comparative FTIR Spectroscopic Data of Benzoxazine Isomers (in KBr)
| Isomer/Compound | C-O-C asymmetric stretch (cm⁻¹) | C-N-C stretch (cm⁻¹) | Oxazine Ring Mode (cm⁻¹) | Other Key Bands (cm⁻¹) |
| General Benzoxazine Monomers | ~1230[3][4] | ~1150[4] | ~920-950[3][4] | 1500 (tri-substituted benzene)[5] |
| Furfurylamine based | ~1233 | - | 920 | 1586, 986 (furan ring)[6] |
| Allyl Group containing | - | - | - | 1638 (C=C stretch)[6] |
| 3,3'-Dichloro-4,4'-DDM based | ~1210 | ~944 | - | 1489 (-CH₂- stretch)[7] |
Table 4: Comparative UV-Vis Spectroscopic Data of Benzoxazine Isomers
| Isomer/Compound | Solvent | λ_max (nm) | Notes |
| Furfurylamine/2,7-dihydroxynaphthalene based | EtOH | ~330, ~425 | Exhibits fluorescence.[8] |
| Furfurylamine/2,7-dihydroxynaphthalene based | DMF | ~340, ~435 | Slight red shift observed in a more polar solvent.[8] |
| Thymol-based benzoxazines | Acetone | 275 - 315 | Exhibit blue light emission between 425 to 450 nm.[4][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline standard experimental protocols for the characterization of benzoxazine isomers.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of benzoxazine isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the benzoxazine monomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A Bruker AV-600 spectrometer (or equivalent) operating at frequencies of 600 MHz for ¹H and 150 MHz for ¹³C is utilized.[7]
-
¹H NMR Acquisition: Acquire spectra at room temperature. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 to 64 scans.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2.0 s, and 1024 to 4096 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
FTIR Spectroscopy
Objective: To identify the characteristic functional groups and confirm the formation of the oxazine ring.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the benzoxazine sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk under high pressure. Alternatively, spectra can be obtained from a thin film cast on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A PerkinElmer Spectrum One FTIR spectrometer (or equivalent) is used.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the benzoxazine structure, such as the C-O-C and C-N-C stretching vibrations and the oxazine ring mode.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the benzoxazine isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzoxazine monomer in a suitable UV-grade solvent (e.g., ethanol, DMF, or acetone) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A Shimadzu UV-2600 spectrophotometer (or equivalent) is used.
-
Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm. Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and comparative analysis of benzoxazine isomers.
Caption: Workflow for Synthesis and Spectroscopic Analysis of Benzoxazine Isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for assessing the purity of synthesized 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details common synthesis routes, compares analytical techniques for purity determination, and provides supporting experimental data and protocols.
Introduction to this compound and its Alternatives
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component of various biologically active molecules. One of the most notable applications of this compound is as a key precursor in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The (S)-enantiomer of a related derivative, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid), is the essential chiral core of Levofloxacin. Therefore, the purity of this compound and its derivatives is paramount in drug development and manufacturing.
As an alternative for comparison, this guide will consider a closely related and commercially significant benzoxazine derivative used as a Levofloxacin intermediate. The performance and purity requirements for such an intermediate provide a relevant benchmark for assessing the quality of synthesized this compound.
Synthesis of this compound: A Comparative Overview
Several synthetic routes to 3,4-dihydro-2H-1,4-benzoxazines have been reported, each with its own advantages in terms of yield, purity, and reaction conditions. Below is a comparison of two common methods.
Table 1: Comparison of Synthesis Methods for 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Synthesis Method | Starting Materials | Key Steps | Reported Yield | Reported Purity | Reference |
| Two-Step Synthesis from Benzoxazoles | Commercially available benzoxazoles, Sodium borohydride, 1,2-dibromoethane | 1. Reduction of benzoxazole. 2. Ring closure reaction. | Quantitative yield for the reduction step; final yield not explicitly stated. | Minor impurities (<5%) removed by chromatography. | |
| Lewis Acid-Catalyzed Ring Opening of Aziridines | Activated aziridines, 2-halophenols, Lewis acid (e.g., BF₃·OEt₂), Cu(I) catalyst | 1. Sₙ2-type ring opening of aziridine. 2. Intramolecular C-N cyclization. | Excellent | Excellent (ee > 99%, de > 99%) | |
| Mannich-type Condensation | Phenol, primary amine, formaldehyde | One-pot condensation reaction. | Varies depending on reactants and conditions. | Can be high, but prone to side reactions and oligomer formation. |
Purity Assessment: A Comparison of Analytical Techniques
The determination of the purity of synthesized this compound is crucial and can be accomplished using several analytical techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, impurity profile, detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility. | Requires reference standards for impurity identification and quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without a reference standard of the analyte. | Highly accurate and precise, provides structural information. | Lower sensitivity compared to HPLC, requires careful sample preparation and parameter optimization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities, structural elucidation of impurities. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives (Two-Step Method from Benzoxazole)
This protocol describes a general method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Step 1: Reduction of Benzoxazole
-
To a solution of the corresponding benzoxazole in tetrahydrofuran (THF), slowly add sodium borohydride and catalytic quantities of acetic acid.
-
Stir the reaction mixture at room temperature for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Pour the reaction mixture into a saturated ammonium chloride solution and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over magnesium sulfate (MgSO₄).
-
Remove the solvent to obtain the N-alkylated o-aminophenol derivative, which can be used in the next step without further purification.
Step 2: Ring Closure
-
To a mixture of the N-alkylated o-aminophenol derivative in acetone, add 1,2-dibromoethane.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
Reflux the resulting solution for 3 days.
-
After removing the acetone under reduced pressure, pour the residue into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over MgSO₄.
-
Remove the solvent to yield the crude product.
-
Purify the crude product by silica gel chromatography to remove minor impurities, followed by distillation to obtain the pure 3,4-dihydro-2H-1,4-benzoxazine derivative.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the purity analysis of benzoxazine derivatives by reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm).
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of a certified reference standard of this compound and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh the synthesized product and dissolve it in the mobile phase to achieve a similar concentration as the standard solution.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation of Purity:
-
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard
-
Purity Determination by Quantitative NMR (qNMR)
This protocol outlines the steps for determining the absolute purity of a compound using qNMR with an internal standard.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (analyte) into an NMR tube.
-
Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the analyte and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativity include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation of Purity:
-
The purity of the analyte can be calculated using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the identification of volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of heterocyclic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points (e.g., initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min).
-
**
Comparative Guide to the Synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and Its Isomer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and Biological Insights
This guide provides a comparative analysis of the experimental reproducibility for the synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its constitutional isomer, 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of detailed, reproducible experimental data for the 2-methyl isomer in publicly accessible literature, this guide presents a well-documented protocol for the 3-methyl isomer as a benchmark for comparison. This allows for an objective assessment of the synthetic accessibility and potential challenges in producing these closely related benzoxazine derivatives.
Comparison of Synthetic Methodologies
The synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazines can be approached through various synthetic strategies. Below is a comparison of a documented method for the 3-methyl isomer and a plausible, generalized approach for the 2-methyl isomer based on common synthetic transformations for this class of compounds.
| Parameter | Method A: Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | Method B: Proposed Synthesis of this compound |
| Starting Materials | o-Nitrophenol, 1-Chloroacetone | 2-Aminophenol, 1-Bromopropene (or propylene oxide) |
| Key Reactions | O-alkylation, Reduction, Ring Closure | N-alkylation/O-alkylation, Cyclization |
| Reaction Time | 15 hours | Not explicitly documented, estimated to be several hours to a day |
| Overall Yield | 92.5%[1] | Not explicitly documented |
| Purification | Not specified in detail, likely involves extraction and chromatography | Not explicitly documented, likely involves extraction and chromatography |
Detailed Experimental Protocols
Method A: Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine[1]
This established three-step synthesis provides a high yield of the target compound.
Step 1: O-alkylation of o-Nitrophenol o-Nitrophenol is reacted with 1-chloroacetone in the presence of a base to yield 1-(2-nitrophenoxy)propan-2-one.
Step 2: Reduction of the Nitro Group The nitro group of 1-(2-nitrophenoxy)propan-2-one is reduced to an amino group, forming 1-(2-aminophenoxy)propan-2-one. This reduction is typically achieved using a catalyst such as Pt/C under a hydrogen atmosphere.
Step 3: Reductive Amination and Ring Closure The resulting aminoketone undergoes intramolecular reductive amination and cyclization to form 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Optimized Reaction Conditions:
-
Solvent: Toluene
-
Catalyst: Pt/C
-
Temperature: 45-50°C
-
Pressure: 2.0 MPa
-
Stirring Time: 15 hours
-
Achieved Yield: 92.5%[1]
Method B: Proposed Synthesis of this compound
Route 1: From 2-Aminophenol and a Propylene Equivalent A common strategy involves the reaction of 2-aminophenol with a three-carbon electrophile that can introduce the methyl-substituted ethylene oxide fragment.
-
Reaction with 1-Bromopropene: 2-Aminophenol could be reacted with 1-bromopropene. This could proceed via initial N-alkylation followed by intramolecular O-alkylation (cyclization) or vice-versa. The regioselectivity of this reaction would be a critical factor in determining the final product.
-
Reaction with Propylene Oxide: A more direct approach would be the reaction of 2-aminophenol with propylene oxide. This reaction would likely be base-catalyzed and would lead to the formation of a secondary alcohol, which could then undergo cyclization.
The work-up for such reactions typically involves aqueous extraction to remove inorganic salts and unreacted starting materials, followed by purification of the crude product by column chromatography.
Potential Biological Activity and Signaling Pathways
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been investigated for a range of biological activities. Notably, certain derivatives have shown affinity for serotonin-3 (5-HT3) receptors, acting as antagonists.[2] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism can modulate neurotransmission.
While the specific signaling pathway for this compound is not detailed in the available literature, a generalized pathway for a 5-HT3 receptor antagonist can be illustrated.
Caption: Generalized signaling pathway of a 5-HT3 receptor antagonist.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound would follow a standard procedure in synthetic organic chemistry.
Caption: General experimental workflow for synthesis and characterization.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
For researchers and professionals engaged in drug development, the meticulous management and disposal of chemical reagents like 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine are paramount for ensuring laboratory safety and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, drawing upon safety data for structurally related benzoxazine derivatives.
Hazard Profile and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[2][3][5]
Quantitative Hazard Data for Related Benzoxazine Compounds
The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound, which should be used as a precautionary guide.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][6] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Skin Irritation | H315 | Causes skin irritation[1][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation[1][3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1][3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure workplace safety.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Collect all waste, including contaminated consumables such as pipette tips, weighing paper, and gloves, in a designated and properly labeled, sealable container.[1]
2. Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., GHS07 pictogram for "Warning").[1]
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]
-
Ensure the storage location is secure and accessible only to authorized personnel.
4. Final Disposal:
-
Dispose of the chemical waste through an approved and licensed waste disposal company.[5][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine | C15H15NO | CID 4337747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO | CID 2763760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine. The following procedures are based on the hazard profiles of structurally similar benzoxazine derivatives and are intended to ensure safe handling, storage, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][5][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3][5] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2][4][6] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin.[2][4][6] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled.[2][4][6] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[7] |
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][3][4][6][7] | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1][2][3][4][6][7][9] | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat.[1][2][3][4][6][9] | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If needed, use a NIOSH/MSHA approved respirator.[9] | To prevent inhalation of dust, fumes, or vapors. |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure laboratory safety and environmental protection. The following step-by-step protocols for handling, storage, and disposal must be followed.
Storage:
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[3][9]
Spill and Emergency Procedures:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1][2][4][7] If skin irritation occurs, get medical advice/attention.[1][3][4][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4][7] If eye irritation persists, get medical advice/attention.[1][3][4][7]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[1][2][3][4][9] Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention.[2][4][9]
-
Spill Cleanup: Evacuate personnel to safe areas.[2] Prevent further leakage or spillage if safe to do so.[1][3] Absorb with inert material (e.g., diatomite, universal binders) and place into a suitable, labeled disposal container.[1][2][3][9]
Waste Disposal:
-
Dispose of contents and containers to an approved waste disposal plant.[1][3][4][7][9]
-
Do not let the product enter drains, other waterways, or soil.[1]
-
Contaminated materials and disposables should be collected in a designated and properly labeled waste container.[6]
-
Always consult local, state, and federal regulations for proper disposal.[1][2][3]
References
- 1. aksci.com [aksci.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine | C15H15NO | CID 4337747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mak-chem.org [mak-chem.org]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
